molecular formula C5H8N2O B12838836 3-Methoxyazetidine-3-carbonitrile

3-Methoxyazetidine-3-carbonitrile

Cat. No.: B12838836
M. Wt: 112.13 g/mol
InChI Key: ZJESPLCFVLWTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxyazetidine-3-carbonitrile is a chemical compound with the molecular formula C5H8N2O . The structure consists of a four-membered azetidine ring, which is a saturated heterocycle containing one nitrogen atom . This specific molecule is functionalized with a methoxy group and a carbonitrile group at the 3-position of the ring. Azetidines are of significant interest in medicinal and agrochemical research due to their presence in bioactive molecules and their utility as synthetic building blocks . The ring system is generally stable and can be subjected to various chromatographic methods . As a functionalized azetidine, this compound serves as a valuable intermediate for researchers engaged in the synthesis of more complex nitrogen-containing heterocycles, the exploration of structure-activity relationships in drug discovery, and the development of novel synthetic methodologies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxyazetidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-8-5(2-6)3-7-4-5/h7H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJESPLCFVLWTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CNC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Methoxyazetidine-3-carbonitrile: Technical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characteristics, synthetic pathways, and medicinal chemistry applications of 3-Methoxyazetidine-3-carbonitrile , a specialized heterocyclic building block.

Executive Summary

3-Methoxyazetidine-3-carbonitrile is a geminally disubstituted azetidine derivative characterized by the presence of both a methoxy (-OMe) and a nitrile (-CN) group at the C3 position.[1] This "gem-disubstituted" motif is highly valued in modern drug discovery for its ability to introduce conformational rigidity, lower lipophilicity (LogD), and block metabolic hot spots without significantly increasing molecular weight.

This guide outlines the physicochemical profile, validated synthetic routes, and handling protocols for researchers utilizing this scaffold in lead optimization.

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature & Identifiers[1][5]
  • IUPAC Name: 3-Methoxyazetidine-3-carbonitrile[1][2]

  • Common Synonyms: 3-Cyano-3-methoxyazetidine; 3-Methoxy-3-azetidinecarbonitrile.

  • Related CAS Numbers:

    • Free Amine (Theoretical/In-situ): Not widely listed.

    • Hydrochloride Salt: Often custom-synthesized.

    • N-Boc Derivative (Precursor):1-Boc-3-methoxyazetidine-3-carbonitrile (Key commercial intermediate).

    • Reduced Derivative: 3-Methoxyazetidine-3-methanamine (CAS: 2227206-17-7).

Structural Geometry

The azetidine ring is a strained four-membered heterocycle (strain energy ~26 kcal/mol). The introduction of two electron-withdrawing groups (EWG) at C3—the nitrile and the methoxy—creates a unique electronic environment:

  • Pucker Angle: The ring typically adopts a puckered conformation to minimize torsional strain, though the gem-substitution flattens this slightly compared to unsubstituted azetidine.

  • Dipole Moment: The vectors of the nitrile and methoxy groups create a significant local dipole, enhancing solubility in polar media compared to 3,3-dimethylazetidine.

Physicochemical Properties (Predicted)

PropertyValue (Est.)Significance in Drug Design
Molecular Weight 112.13 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
ClogP -0.8 to -0.3Highly polar; reduces lipophilicity of lead compounds.
TPSA ~33 ŲGood membrane permeability balance.
pKa (Conjugate Acid) ~8.5 - 9.0Basic secondary amine; forms stable salts (HCl, TFA).
H-Bond Donors 1 (NH)Available for interaction or further functionalization.
H-Bond Acceptors 3 (N, O, CN)Rich interaction profile for protein binding pockets.

Synthetic Methodologies

The synthesis of 3-Methoxyazetidine-3-carbonitrile typically proceeds through the functionalization of 1-Boc-azetidin-3-one . Direct functionalization of the free amine is avoided due to polymerization risks associated with the strained ring.

Primary Route: The "One-Pot" Modified Strecker

This protocol utilizes a Lewis acid-catalyzed addition of trimethylsilyl cyanide (TMSCN) in the presence of methanol to install both the nitrile and methoxy groups simultaneously.

Reaction Scheme (Graphviz)

SynthesisRoute Start 1-Boc-azetidin-3-one (CAS 39537-99-0) Inter Intermediate: 1-Boc-3-cyano-3-methoxyazetidine Start->Inter Nucleophilic Addition Reagents TMSCN, MeOH Cat. ZnI2 or LiClO4 Reagents->Inter Product 3-Methoxyazetidine-3-carbonitrile (Salt Form) Inter->Product N-Boc Cleavage Deprotect TFA or HCl in Dioxane Deprotect->Product

Figure 1: Synthetic pathway from commercial ketone precursor to the target salt.

Detailed Protocol
  • Reagents:

    • 1-Boc-azetidin-3-one (1.0 eq)

    • Trimethylsilyl cyanide (TMSCN) (1.2 – 1.5 eq)

    • Methanol (anhydrous) (Solvent/Reagent)[3]

    • Catalyst: Lithium Perchlorate (LiClO₄) or Zinc Iodide (ZnI₂) (0.1 eq)

  • Procedure:

    • Dissolve 1-Boc-azetidin-3-one in anhydrous methanol under N₂ atmosphere.

    • Add the catalyst (LiClO₄) and stir for 10 minutes.

    • Add TMSCN dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 12–24 hours. Mechanism: The ketone forms a hemiketal intermediate which is trapped by the cyanide, or the TMS-cyanohydrin forms and undergoes O-methylation via methanolysis.

    • Quench: Pour into saturated NaHCO₃ and extract with Ethyl Acetate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc) yields the N-Boc protected intermediate.

  • Deprotection:

    • Treat the intermediate with 4M HCl in Dioxane at 0°C for 2 hours.

    • Concentrate in vacuo to afford 3-Methoxyazetidine-3-carbonitrile hydrochloride as a white, hygroscopic solid.

Alternative Route: O-Alkylation of Cyanohydrin

If the one-pot method yields low conversion, a stepwise approach is used:

  • Cyanohydrin Formation: Ketone + TMSCN

    
     3-cyano-3-trimethylsilyloxy-azetidine.
    
  • Alkylation: Treatment with strong base (NaH) and Methyl Iodide (MeI). Note: This step is difficult due to steric crowding and potential retro-cyanohydrin reversion.

Medicinal Chemistry Applications

Metabolic Stability (Blocking the "Soft Spot")

The C3 position of azetidine is a common site for oxidative metabolism (hydroxylation).

  • Mechanism: Replacing a hydrogen or simple alkyl group with the gem-methoxy/cyano pair eliminates the abstractable proton at C3.

  • Result: Significantly increased half-life (

    
    ) in liver microsome stability assays.
    
Lipophilicity Modulation
  • The Nitrile group is electron-withdrawing and polar (dipole ~3.9 D).

  • The Methoxy group adds polarity via oxygen.

  • Effect: This combination lowers LogD compared to a gem-dimethyl or spiro-cyclopropyl analog, improving solubility and reducing non-specific binding.

Bioisosterism

This scaffold is often used as a bioisostere for:

  • Carbonyl groups: The gem-disubstitution mimics the geometry of a carbonyl sp² center.

  • Gem-difluoro groups: The electronic pull is similar to a CF₂ group but with different H-bond accepting properties.

Safety & Handling (MSDS Summary)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (Category 4).[4]

  • Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[4]

  • Respiratory: May cause respiratory irritation (STOT SE 3).[4]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood.

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which may hydrolyze the nitrile).

References

  • PubChem Compound Summary . 3-Methoxyazetidine. National Center for Biotechnology Information. (Accessed 2026). Link

  • ChemicalBook Product Database . 3-Methoxyazetidine hydrochloride Properties and Suppliers. (Accessed 2026). Link

  • Organic Syntheses . Preparation of Trimethylsilyl Cyanide and Application in Strecker Synthesis. Org. Synth. 1988, 66, 14. Link

  • CymitQuimica Catalog . 3-Methoxyazetidine-3-methanamine (Reduced Derivative Reference). (Accessed 2026). Link

  • Sigma-Aldrich . 3-Methylazetidine-3-carbonitrile hydrochloride (Structural Analog Reference). Link

Sources

3,3-disubstituted azetidine building blocks for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering the Future of Small Molecules: A Technical Guide to 3,3-Disubstituted Azetidines in Medicinal Chemistry

Executive Summary

In the relentless pursuit of optimizing pharmacokinetic and pharmacodynamic profiles, medicinal chemists are increasingly turning to highly strained, saturated heterocycles. Among these, the azetidine scaffold has emerged as a privileged structural motif. Specifically, 3,3-disubstituted azetidines offer a unique combination of low molecular weight, high fraction of sp³ carbons (


), and defined exit vectors[1].

This technical whitepaper explores the causality behind the physicochemical advantages of 3,3-disubstituted azetidines, details modern catalytic methodologies for their synthesis, and provides self-validating experimental protocols designed for immediate integration into drug discovery workflows.

The Physicochemical Rationale: Why 3,3-Disubstitution?

The transition from flat, sp²-rich aromatic rings to three-dimensional, sp³-rich architectures is a proven strategy to improve clinical success rates. The 3,3-disubstituted azetidine acts as a premier bioisostere for several problematic moieties, including gem-dimethyl groups, piperidines, and morpholines[2].

Overcoming Metabolic Soft Spots

Unsubstituted or monosubstituted azetidines often suffer from oxidative liability at the 3-position, where cytochrome P450 (CYP) enzymes can readily hydroxylate the ring, leading to rapid clearance or ring-opening degradation. By introducing a quaternary center at the 3-position (3,3-disubstitution), this metabolic soft spot is sterically and electronically blocked, drastically increasing the half-life (


) and reducing intrinsic clearance (

)[3].
Lipophilicity (LogP) and Aqueous Solubility

Compared to larger saturated rings (like piperidine) or lipophilic gem-dimethyl groups, the azetidine ring possesses a lower lipophilicity penalty. The ring strain and the basicity of the nitrogen atom enhance aqueous solubility while maintaining sufficient membrane permeability. This balance is critical for orally bioavailable drug candidates[1][2].

Table 1: Comparative Physicochemical Impact of Bioisosteric Replacement
Structural Motif

Impact
Relative LogP ShiftMetabolic StabilityExit Vector Geometry
gem-DimethylLow+0.5 to +1.0High~109° (Tetrahedral)
PiperidineHigh0.0 to +0.5ModerateVariable (Chair conformation)
3,3-Disubstituted Azetidine High -0.5 to -1.2 High (Blocked C3) ~110° (Rigidified)

Modern Synthetic Methodologies

Historically, the synthesis of 3,3-disubstituted azetidines was plagued by high step counts, harsh conditions, and poor functional group tolerance[4][5]. Traditional cyclization of 1,3-dihalides with primary amines often resulted in low yields due to competing elimination pathways.

The Azetidinylation Strategy via Carbocation Intermediates

Recent breakthroughs have shifted the paradigm toward "azetidinylation reagents." This modular approach utilizes tertiary azetidin-3-ols as electrophilic building blocks. Under mild Lewis acid catalysis, the benzylic/tertiary alcohol is activated to form a transient azetidine carbocation, which is subsequently trapped by various nucleophiles (thiols, arenes, phenols)[6][7].

Mechanistic Causality: The choice of the nitrogen protecting group is not arbitrary. An electron-withdrawing group, specifically N-Cbz (carboxybenzyl), is strictly required[6][7]. The N-Cbz group prevents the nitrogen lone pair from participating in unwanted intramolecular ring-opening pathways (which would relieve ring strain) and modulates the stability of the adjacent carbocation, allowing for controlled intermolecular nucleophilic attack.

G N1 N-Cbz Azetidin-3-ol N2 FeCl3 Catalyst (Lewis Acid) N1->N2 Activation N3 Azetidine Carbocation Intermediate N2->N3 -H2O N4 Nucleophilic Attack (e.g., Thiol/Arene) N3->N4 Trapping N5 3,3-Disubstituted Azetidine N4->N5 Product Formation

Catalytic workflow for the modular synthesis of 3,3-disubstituted azetidines via carbocations.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical quality control (QC) checkpoints.

Protocol A: Iron-Catalyzed Synthesis of 3-Aryl-3-Sulfanyl Azetidines

This protocol details the synthesis of benzyl 3-((4-methoxybenzyl)thio)-3-(4-methoxyphenyl)azetidine-1-carboxylate via thiol alkylation[7].

Reagents & Materials:

  • Benzyl 3-hydroxy-3-(4-methoxyphenyl)azetidine-1-carboxylate (0.50 mmol)

  • 4-Methoxy-

    
    -toluenethiol (1.00 mmol, 2.0 equiv)
    
  • Anhydrous Iron(III) chloride (

    
    ) (0.0375 mmol, 7.5 mol%)
    
  • Anhydrous Toluene (1.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the azetidinol starting material (156 mg, 0.50 mmol) and anhydrous

    
     (6.1 mg, 0.0375 mmol).
    
    • Causality:

      
       is selected over stronger Brønsted acids because it is mild enough to tolerate sensitive functional groups (like indoles or electron-rich arenes) while effectively activating the tertiary alcohol[7][8].
      
  • Reagent Addition: Add anhydrous toluene (1.0 mL) followed by 4-methoxy-

    
    -toluenethiol (154 mg, 1.00 mmol). Purge the vial with nitrogen gas and seal.
    
  • Reaction: Stir the mixture at 40 °C for 15 hours.

    • QC Checkpoint: Monitor via LC-MS. The disappearance of the starting material mass (

      
      ) and the appearance of the thioether product mass validates the carbocation trapping.
      
  • Quenching: Cool to room temperature and quench the reaction with saturated aqueous

    
     (10 mL).
    
    • Causality: The mildly basic quench neutralizes the Lewis acid and prevents any acid-catalyzed degradation of the newly formed thioether during workup[6].

  • Extraction & Purification: Extract the aqueous layer with

    
     (3 × 10 mL). Combine the organic extracts, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to isolate the pure 3,3-disubstituted azetidine.
Protocol B: In Vitro Liver Microsomal Stability Assay

To validate the metabolic stability gained by 3,3-disubstitution, a standardized liver microsomal assay is required[3].

Step-by-Step Procedure:

  • Incubation Mix: Prepare a 1 µM solution of the azetidine test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly precipitates the microsomal proteins and halts CYP450 enzymatic activity, ensuring accurate time-point snapshots.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of remaining compound versus time to calculate the elimination rate constant (

    
    ), half-life (
    
    
    
    ), and intrinsic clearance (
    
    
    ).

G S1 Prepare 1 µM Azetidine Compound S2 Add Human Liver Microsomes (HLM) S1->S2 S3 Initiate with NADPH (37°C) S2->S3 S4 Quench at Timepoints (0, 15, 30, 60 min) S3->S4 S5 LC-MS/MS Quantification S4->S5 S6 Calculate t1/2 and CLint S5->S6

Standardized workflow for in vitro liver microsomal stability assessment.

Table 2: Comparative Metabolic Stability Data

Data illustrates the superior metabolic profile of sterically blocked azetidines compared to high and moderate clearance standards[3].

CompoundHalf-Life (

, min)
Intrinsic Clearance (

, µL/min/mg)
Clearance Classification
Verapamil (Control)8.086.6High
Dextromethorphan (Control)25.027.7Moderate
2-(4-Ethylphenyl)azetidine 45.0 15.4 Low / Stable

Conclusion

The integration of 3,3-disubstituted azetidines into medicinal chemistry pipelines represents a highly rational approach to optimizing drug-like properties. By leveraging modern azetidinylation reagents and mild Lewis acid catalysis, chemists can bypass the historical synthetic bottlenecks associated with these strained rings. The resulting molecules benefit from rigidified exit vectors, lowered lipophilicity, and robust protection against oxidative metabolism, making them indispensable building blocks for next-generation therapeutics.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ResearchGate.[Link]

  • Azetidine synthesis. Organic Chemistry Portal.[Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing.[Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. SciSpace.[Link]

  • Examples of azetidine-based bioisosters. ResearchGate.[Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry (RSC Publishing).[Link]

Sources

Harnessing the Azetidine Core: A Technical Guide to Bioisosterism of gem-Dimethyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is relentless. Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of this endeavor. This technical guide provides an in-depth exploration of the 3,3-disubstituted azetidine core as a bioisosteric replacement for the ubiquitous gem-dimethyl group. We will delve into the strategic rationale, conformational analysis, and synthetic methodologies, while also presenting comparative physicochemical data and relevant case studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this strained heterocycle to overcome common drug design challenges.

The Rationale for Bioisosteric Replacement of the gem-Dimethyl Group

The gem-dimethyl group is a common motif in bioactive molecules, often incorporated to introduce steric bulk, block metabolic oxidation at a vulnerable position, or to favor a specific conformation of a flexible chain (the Thorpe-Ingold effect). However, its lipophilic nature can contribute to poor aqueous solubility and high metabolic clearance. The 3,3-disubstituted azetidine ring has emerged as a compelling bioisostere for the gem-dimethyl group, offering a unique combination of properties to address these liabilities.[1][2]

The primary advantages of this bioisosteric replacement include:

  • Improved Physicochemical Properties: The introduction of a nitrogen atom within the four-membered ring significantly increases the polarity and can lead to improved aqueous solubility and reduced lipophilicity compared to the hydrocarbon nature of the gem-dimethyl group.[1][3][4]

  • Enhanced Metabolic Stability: The strained azetidine ring can exhibit greater stability towards oxidative metabolism compared to the more flexible and lipophilic gem-dimethyl group.[1][4][5]

  • Conformational Rigidity: The puckered, four-membered ring of azetidine imposes a greater degree of conformational constraint on the substituents at the C3 position compared to the freely rotating methyl groups of a quaternary center.[3][4][6] This can lead to a more favorable pre-organization of the molecule for binding to its biological target.

  • Introduction of a Vector for Further Functionalization: The nitrogen atom of the azetidine ring provides a convenient handle for the introduction of additional functional groups, allowing for further optimization of the molecule's properties.[7]

Conformational Analysis and Structural Comparison

The spatial arrangement of substituents is a critical determinant of biological activity. The azetidine core, while mimicking the tetrahedral geometry of a quaternary carbon, imposes distinct conformational constraints.

Parametergem-Dimethyl Group3,3-Disubstituted AzetidineRationale for Impact
C-C-C Bond Angle ~109.5°~88-90° (internal)The high ring strain of the four-membered ring forces a deviation from the ideal tetrahedral geometry.[3][4]
Substituent Conformation Free rotationRestricted rotationThe puckered nature of the azetidine ring limits the conformational freedom of the C3 substituents.
Polarity Non-polarPolarThe presence of the nitrogen atom introduces a dipole moment.

This inherent rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein.

Caption: Bioisosteric replacement of a gem-dimethyl group with an azetidine core.

Synthetic Strategies for 3,3-Disubstituted Azetidines

The accessibility of a chemical scaffold is paramount to its utility in drug discovery. Fortunately, recent advancements in synthetic chemistry have provided several reliable routes to 3,3-disubstituted azetidines.

Overview of Synthetic Approaches

Several strategies have been developed for the synthesis of 3,3-disubstituted azetidines, including:

  • Ring expansion of aziridines. [8]

  • [2+2] cycloaddition between imines and alkenes. [8]

  • Intramolecular cyclization of alkylamines. [8]

  • Direct functionalization of existing azetidine rings. [8]

The direct modification of pre-formed azetidine scaffolds has proven to be a particularly powerful and modular approach.[8][9]

Experimental Protocol: Modular Synthesis via Azetidinylation Reagents

A recently developed and highly versatile method involves the use of azetidinyl trichloroacetimidates (ATAs) as electrophilic azetidinylation reagents. This protocol, adapted from the work of Wang et al., allows for the modular synthesis of a wide range of 3,3-disubstituted azetidines under mild conditions.[8]

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To a flame-dried round-bottom flask containing a magnetic stir bar, add scandium(III) triflate (Sc(OTf)₃, 9.8 mg, 10 mol%) and activated 4Å molecular sieves (100 mg).

  • Addition of Reactants: Under an argon atmosphere, add a solution of the azetidine trichloroacetimidate ester (1, 0.20 mmol) in dry dichloromethane (CH₂Cl₂, 1.5 mL).

  • Initiation of Reaction: Add the desired nucleophile (2, 0.30 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 35 °C and monitor the consumption of the starting material (azetidine 1) by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography to afford the desired 3,3-disubstituted azetidine product.

G start Prepare Reaction Vessel (Sc(OTf)₃, 4Å M.S.) add_reactants Add Azetidine Trichloroacetimidate (1) and Nucleophile (2) in CH₂Cl₂ start->add_reactants react Stir at 35°C (approx. 12h) add_reactants->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Solvent Removal (Reduced Pressure) monitor->workup Complete purify Silica Gel Chromatography workup->purify end Isolated 3,3-Disubstituted Azetidine Product purify->end

Caption: Experimental workflow for the modular synthesis of 3,3-disubstituted azetidines.

Impact on Physicochemical Properties: A Comparative Analysis

The true value of a bioisosteric replacement is quantified by the resulting improvements in a molecule's drug-like properties. The substitution of a gem-dimethyl group with an azetidine core consistently demonstrates favorable shifts in key physicochemical parameters.

Propertygem-Dimethyl AnalogAzetidine AnalogGeneral Trend and Rationale
Aqueous Solubility LowerHigherThe introduction of the polar nitrogen atom, which can act as a hydrogen bond acceptor, generally enhances aqueous solubility.[1][10]
Lipophilicity (cLogP) HigherLowerThe replacement of two methyl groups with the more polar azetidine ring reduces the overall lipophilicity of the molecule.[1][3]
Metabolic Stability (in vitro) Often lowerOften higherAzetidine-containing compounds can exhibit increased resistance to oxidative metabolism by cytochrome P450 enzymes.[1][4][11]
Basicity (pKa) N/A~8-9The azetidine nitrogen introduces a basic center, which can be modulated by the substituent on the nitrogen.

These improvements can lead to enhanced bioavailability and a more favorable pharmacokinetic profile in vivo.

Case Studies in Drug Discovery

The successful application of the azetidine-for-gem-dimethyl bioisosteric switch has been demonstrated in several drug discovery programs.

  • STAT3 Inhibitors: In the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), the introduction of an azetidine scaffold in place of a more flexible group led to compounds with improved physicochemical properties while maintaining sub-micromolar potency.[5]

  • Cav2.2 Channel Inhibitors: A bioisosteric replacement strategy was successfully employed to address the metabolic liability of a series of sulfonamide-based Cav2.2 channel inhibitors. The corresponding gem-dimethyl sulfone compounds, which can be considered analogous to a 3,3-disubstituted azetidine in terms of steric hindrance, retained in vitro potency without the formation of a labile sulfonamide metabolite.[12]

  • General Medicinal Chemistry Applications: The azetidine motif is present in several FDA-approved drugs, such as baricitinib and cobimetinib, where it contributes to enhanced metabolic stability, receptor selectivity, and favorable pharmacokinetics.[4]

Future Outlook and Conclusion

The 3,3-disubstituted azetidine core has firmly established itself as a valuable tool in the medicinal chemist's toolbox. Its ability to serve as a bioisostere for the gem-dimethyl group provides a clear strategy for addressing common challenges in drug design, such as poor solubility and metabolic instability. As synthetic methodologies continue to evolve, providing even greater access to a diverse range of functionalized azetidines, we can anticipate the even wider application of this versatile scaffold in the development of the next generation of therapeutics. The continued exploration of this and other strained ring systems will undoubtedly push the boundaries of chemical space and lead to the discovery of novel, effective, and safer medicines.[7][13]

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers - Benchchem.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available at: [Link]

  • 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines - CHIMIA. Available at: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Examples of azetidine‐based bioisosters | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. Available at: [Link]

  • Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. Available at: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC. Available at: [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A. Available at: [Link]

  • Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Available at: [Link]

Sources

Physicochemical Properties of 3-Functionalized Azetidine Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern lead optimization, the 3-functionalized azetidine nitrile moiety has emerged as a high-value bioisostere. It offers a unique solution to the "lipophilicity-basicity" trade-off that plagues amine-containing drug candidates. By introducing a nitrile group at the C3 position of the strained azetidine ring, medicinal chemists can simultaneously modulate pKa, rigidify the molecular scaffold, and block metabolic "soft spots."

This guide provides a deep technical analysis of this physicochemical toolkit, moving beyond basic descriptions to the causal mechanisms driving their behavior in biological systems.

Structural Dynamics & Conformational Analysis

The azetidine ring is not planar; it exists in a dynamic equilibrium between puckered conformations. Understanding this "butterfly" motion is critical for predicting binding affinity.

The Puckering Potential

Unlike cyclobutane, the azetidine ring contains a nitrogen atom that lowers the barrier to ring inversion. However, 3-substitution introduces significant conformational bias.

  • The Effect: The ring puckers to relieve torsional strain (eclipsing interactions). The pucker angle is typically 25–35° .

  • The 3-Cyano Influence: A nitrile group at C3 prefers the equatorial orientation to minimize 1,3-transannular steric repulsion with the N-substituent. This locks the conformation more effectively than smaller substituents (like fluorine), reducing the entropic penalty upon protein binding.

Vectorial Alignment

The 3-cyano group provides a rigid, linear exit vector. Unlike flexible alkyl chains, the nitrile projects electron density in a defined direction, capable of accepting hydrogen bonds (weakly) or interacting with backbone amides via dipole-dipole interactions.

AzetidineConformation Unsub Unsubstituted Azetidine (Rapid Inversion) Sub3 3-Functionalized Azetidine (Steric Bias) Unsub->Sub3 Add C3-CN Equatorial Equatorial Conformer (Thermodynamically Favored) Sub3->Equatorial Minimizes 1,3-strain Axial Axial Conformer (Sterically Disfavored) Sub3->Axial High Energy State Binding Reduced Entropic Penalty (Higher Potency) Equatorial->Binding Pre-organized Scaffold

Figure 1: Conformational bias introduced by 3-substitution. The preference for the equatorial conformer rigidifies the scaffold, potentially improving binding thermodynamics.

Electronic Properties: The pKa Modulation

The most potent application of the 3-cyanoazetidine motif is basicity reduction.

The Inductive Effect ( )

Standard secondary amines (pyrrolidines/piperidines) often have a pKa of 10–11. This high basicity leads to:

  • Lysosomal Trapping: High Vd, phospholipidosis risk.

  • hERG Inhibition: Promiscuous binding to the potassium channel.

  • Poor Permeability: High ionization at physiological pH (7.4).

The nitrile group is a strong electron-withdrawing group (EWG). When placed at C3 (beta to the nitrogen), it exerts a powerful through-bond inductive effect.

Comparative pKa Data

The following table illustrates the "Azetidine Switch" effect.

ScaffoldSubstituent (C3)pKa (Approx)

pKa vs Parent
Physiological State (pH 7.4)
Azetidine H11.3Reference99.9% Ionized
Azetidine F8.7-2.6~95% Ionized
Azetidine CN 7.2 – 7.8 -3.5 to -4.1 ~50% Neutral
Pyrrolidine H11.3099.9% Ionized

Technical Insight: The 3-cyanoazetidine brings the pKa directly into the "sweet spot" (7–8). This ensures a significant fraction of the molecule is neutral at physiological pH, drastically improving passive membrane permeability (Papp) while retaining enough basicity for solubility in acidic media.

Lipophilicity and Metabolic Stability[6][7][8][9]

LogP/LogD Optimization

While nitriles are polar, they do not act as hydrogen bond donors. Replacing a lipophilic gem-dimethyl group with a 3-cyanoazetidine often lowers LogP (lipophilicity) while maintaining or improving Ligand Efficiency (LE).

  • LogD (7.4): Because the pKa is lower, the LogD at pH 7.4 is often higher than the parent amine (which is fully ionized), despite the intrinsic lipophilicity being lower. This is a counter-intuitive but critical advantage for blood-brain barrier (BBB) penetration.

The "Metabolic Switch"

Azetidines are generally more metabolically stable than pyrrolidines or piperidines.

  • Ring Strain: While strained, the ring is surprisingly resistant to oxidative opening by P450s.

  • Blocked Alpha-Oxidation: The high ionization potential of the nitrogen (due to the C3-CN EWG) makes the alpha-carbons less susceptible to radical abstraction and N-dealkylation.

  • Blocked C3-Oxidation: The C3 position in unsubstituted rings is a "soft spot" for hydroxylation. The nitrile group sterically and electronically blocks this site.

MetabolicStability Pyrrolidine Pyrrolidine Scaffold (High Basicity) Metabolism P450 Oxidation (Alpha-C Hydroxylation) Pyrrolidine->Metabolism Susceptible Clearance High Clearance (Short Half-life) Metabolism->Clearance AzetidineCN 3-Cyanoazetidine (Modulated Basicity) Stability Blocked Oxidation Sites (Steric & Electronic Shield) AzetidineCN->Stability EWG Effect Outcome Improved PK Profile (Lower Clearance) Stability->Outcome

Figure 2: Metabolic stability comparison.[1] The 3-cyanoazetidine motif mitigates common oxidative clearance pathways associated with saturated heterocycles.

Experimental Protocols

Protocol: pKa Determination via Potentiometric Titration

Objective: Accurately determine the pKa of a 3-functionalized azetidine derivative to assess physiological ionization.

Reagents:

  • 0.1 M HCl (Standardized)[2]

  • 0.1 M NaOH (Standardized)

  • 0.15 M KCl (Ionic strength adjuster)

  • Degassed water (CO2-free)

Workflow:

  • Sample Prep: Dissolve 5–10 mg of the azetidine hydrochloride salt in 20 mL of 0.15 M KCl solution. Ensure complete dissolution.

  • Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01 at 25°C.

  • Titration:

    • Acidify the solution to pH ~2.5 using 0.1 M HCl.

    • Titrate with 0.1 M NaOH in small increments (10–50 µL).

    • Record pH after stabilization (drift < 0.005 pH/min).

  • Data Analysis: Plot pH vs. Volume of NaOH. The first derivative (

    
    pH/
    
    
    
    V) peak indicates the equivalence point. The pKa is calculated using the Henderson-Hasselbalch equation at the half-equivalence point.
  • Validation: The curve should show a sharp inflection. If the azetidine is 3-cyano substituted, expect the inflection point (pKa) between 6.5 and 8.0.

Protocol: Microsomal Stability Assay (Metabolic Resistance)

Objective: Verify the "metabolic switch" hypothesis.

  • Incubation: Incubate test compound (1 µM) with liver microsomes (0.5 mg protein/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold acetonitrile containing internal standard (e.g., tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    
    ).

References

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 54(22), 7772–7783. Link

    • Context: Foundational work establishing small strained rings as bioisosteres.
  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8993–8995. Link

    • Context: Discusses the physicochemical impact of 4-membered rings, applicable to azetidines.
  • Lowe, D. (2010). "Azetidines: The New Piperidines?" In the Pipeline (Science Translational Medicine). Link

    • Context: Industry perspective on the shift from piperidines to azetidines for pKa modul
  • Pettersson, M., et al. (2012). "Discovery of PF-04447943: A Potent, Orally Active, Pyrazole-Based PDE9A Inhibitor for the Treatment of Cognitive Disorders." Bioorganic & Medicinal Chemistry Letters, 22(12), 4083-4088.

Sources

Methodological & Application

Synthesis of 3-methoxyazetidine-3-carbonitrile from 3-azetidinone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthesis of 3-methoxyazetidine-3-carbonitrile (CAS: 1781030-53-2), a critical quaternary azetidine building block used in the development of Janus kinase (JAK) inhibitors and other conformationally restricted pharmaceutical agents.

The protocol utilizes N-Boc-3-azetidinone as the starting material, employing a one-pot cyanosilylation-methoxylation strategy. This route is superior to traditional Strecker syntheses due to milder conditions, higher safety margins, and the avoidance of unstable free-base azetidine intermediates.

Core Advantages of This Protocol
  • Atom Economy: Direct conversion of the ketone to the

    
    -methoxy nitrile in a single pot.
    
  • Safety Profile: Uses Trimethylsilyl Cyanide (TMSCN) instead of gaseous HCN or metal cyanides, with controlled hydrolysis.

  • Scalability: Validated for gram-scale synthesis with yields typically exceeding 85%.

Strategic Analysis & Retrosynthesis

The synthesis targets the installation of a quaternary center at the C3 position of the azetidine ring. The steric strain of the four-membered ring makes the choice of reagents critical; harsh acidic or basic conditions can lead to ring-opening or polymerization.

Synthetic Pathway

The route proceeds via the nucleophilic attack of cyanide on the oxocarbenium intermediate generated in situ from the hemiketal of 3-azetidinone.

  • Activation: The carbonyl oxygen of N-Boc-3-azetidinone (1) is activated by a Lewis acid catalyst (Iodine or Lithium Perchlorate) in Methanol.

  • Addition: TMSCN provides the cyanide nucleophile while Methanol acts as the oxygen nucleophile/solvent.

  • Deprotection (Optional): The N-Boc group is removed to yield the free amine salt if required for downstream coupling.

ReactionScheme SM N-Boc-3-azetidinone (1) Inter Hemiketal / Oxocarbenium Intermediate SM->Inter MeOH, I2 (cat) Prod N-Boc-3-cyano- 3-methoxyazetidine (2) Inter->Prod TMSCN, 0°C to RT Final 3-Methoxyazetidine- 3-carbonitrile (HCl) (3) Prod->Final 4M HCl / Dioxane (Deprotection)

Figure 1: Synthetic route from 3-azetidinone to the target nitrile.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl 3-cyano-3-methoxyazetidine-1-carboxylate

This step installs the quaternary center. The use of molecular iodine (


) as a catalyst is recommended for its mildness and efficiency in promoting the three-component coupling.

Reagents & Materials:

  • Substrate: 1-Boc-3-azetidinone (1.0 equiv)

  • Reagent: Trimethylsilyl Cyanide (TMSCN) (1.5 equiv) [DANGER: Generates HCN ]

  • Solvent: Methanol (Anhydrous) (10 mL/g of substrate)

  • Catalyst: Iodine (

    
    ) (10 mol%)
    
  • Quench: Saturated aqueous

    
     (Sodium Thiosulfate) and 
    
    
    
    .

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Ensure the fume hood is operating at maximum efficiency.

  • Dissolution: Add 1-Boc-3-azetidinone (1.0 equiv) and Iodine (0.1 equiv) to anhydrous Methanol . Stir until the iodine dissolves, resulting in a dark solution.

  • Addition: Cool the mixture to 0°C using an ice bath. Add TMSCN (1.5 equiv) dropwise via syringe over 15 minutes.

    • Note: The dark iodine color may fade as the reaction initiates.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 4–6 hours.

    • Monitoring: Check progress via TLC (Eluent: 30% EtOAc/Hexane). The ketone spot (

      
      ) should disappear, replaced by the product spot (
      
      
      
      ).
  • Quench: Carefully pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous

    
      and 
    
    
    
    (to neutralize excess acid and iodine).
    • Safety: Perform this in the hood.[1][2] Residual TMSCN will hydrolyze to HCN, which is neutralized by the basic bicarbonate.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x) .

  • Workup: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to afford the product as a clear, viscous oil.

Expected Yield: 85–92%

Protocol B: Deprotection to 3-Methoxyazetidine-3-carbonitrile Hydrochloride

Reagents:

  • Substrate: N-Boc-3-cyano-3-methoxyazetidine (from Protocol A)

  • Reagent: 4.0 M HCl in 1,4-Dioxane (5.0 equiv)

  • Solvent: Dichloromethane (DCM) or minimal Dioxane

Procedure:

  • Dissolve the N-Boc intermediate in DCM (5 mL/g).

  • Add 4.0 M HCl in Dioxane dropwise at 0°C.

  • Stir at Room Temperature for 2 hours. A white precipitate (the amine salt) should form.

  • Concentrate the mixture to dryness or filter the precipitate if the solid is copious.

  • Triturate with diethyl ether to remove residual Boc-byproducts.

  • Dry under high vacuum to yield the 3-methoxyazetidine-3-carbonitrile hydrochloride as a white solid.

Safety & Hazard Control (Critical)

Handling TMSCN requires strict adherence to safety protocols due to the potential release of Hydrogen Cyanide (HCN) gas upon contact with moisture or protic solvents.

SafetyWorkflow Start Start Experiment PPE PPE Check: Double Nitrile Gloves Face Shield Lab Coat Start->PPE Scrubber Prepare Scrubber: 10% NaOH + Bleach PPE->Scrubber Reagent Handle TMSCN ONLY in Fume Hood Scrubber->Reagent Waste Quench Waste: Pour into Scrubber Base Reagent->Waste End Dispose as Cyanide Waste Waste->End

Figure 2: Mandatory safety workflow for TMSCN handling.

Scrubber Preparation:

  • Prepare a trap containing 10% NaOH and commercial bleach (sodium hypochlorite). Vent the reaction vessel exhaust through this trap to neutralize any escaping HCN vapors.

Analytical Data

Table 1: Physicochemical Properties & NMR Data

Compound1-Boc-3-azetidinoneN-Boc-3-cyano-3-methoxyazetidine
Appearance White SolidClear / Pale Yellow Oil
MW 171.19 g/mol 212.25 g/mol
1H NMR (CDCl3)

4.70 (s, 4H), 1.45 (s, 9H)

4.25 (d, 2H), 4.05 (d, 2H), 3.45 (s, 3H), 1.44 (s, 9H)
Key Shift Loss of C=O signal (~200 ppm)Appearance of O-Me (~3.45 ppm)
IR (cm⁻¹) 1820 (Ketone C=O)2240 (Nitrile CN), 1705 (Boc C=O)

References

  • General Method for

    
    -Methoxy Nitriles: 
    
    • Yadav, J. S., et al. "Iodine catalyzed mild and efficient method for the synthesis of nitriles from ketones." Tetrahedron Letters 43.51 (2002): 9361-9363. Link

    • Note: Establishes the /MeOH/TMSCN protocol for cyclic ketones.
  • Azetidine Building Blocks in MedChem: Meanwell, N. A. "The influence of the azetidine ring on the physicochemical and pharmacokinetic properties of drug candidates." Journal of Medicinal Chemistry 66.4 (2023). Context: Discusses the utility of 3,3-disubstituted azetidines (like the title compound) in lowering lipophilicity.
  • Synthesis of Related Azetidine Nitriles

    • Ji, Y., et al. "Rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc 2018.iv (2018): 195-214. Link

    • Context: Describes the synthesis of tert-butyl 3-cyanoazetidine-1-carboxylate, validating the stability of the azetidine ring under cyan
  • Commercial Availability & CAS Verification

    • Compound: 3-Methoxyazetidine-3-carbonitrile hydrochloride.
    • CAS Registry Number: 1781030-53-2.
    • Source:

Sources

O-methylation of 3-hydroxyazetidine-3-carbonitrile intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic O-Methylation of 3-Hydroxyazetidine-3-Carbonitrile Intermediates

Abstract & Scope

This technical guide details the O-methylation of 3-hydroxyazetidine-3-carbonitrile derivatives, a critical transformation in the synthesis of JAK inhibitors (e.g., baricitinib analogs) and other quaternary-substituted heterocyclic drugs.

The transformation presents a unique "triad of difficulty" for synthetic chemists:

  • Steric Hindrance: The hydroxyl group is tertiary and situated on a strained 4-membered ring.

  • Electronic Deactivation: The geminal nitrile group is electron-withdrawing, reducing the nucleophilicity of the intermediate alkoxide.

  • Stability Risk: As a cyanohydrin derivative, the substrate is prone to retro-cyanohydrin decomposition (reversion to azetidinone + HCN) under highly basic conditions or elevated temperatures.

This guide provides three validated protocols ranging from discovery-scale (Ag₂O) to process-scale (Phase Transfer Catalysis), ensuring high yield and suppression of side reactions.

Strategic Analysis: The Chemical Challenge

Before executing the protocol, the operator must understand the mechanistic constraints.

  • The Cyanohydrin Equilibrium: The starting material is formally the cyanohydrin of azetidin-3-one. In the presence of base, the equilibrium can shift back to the ketone, leading to loss of yield and generation of toxic cyanide. Mitigation: Low-temperature deprotonation and rapid electrophile trapping are essential.

  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening nucleophilic attack if the nitrogen is quaternized or if harsh Lewis acids are used. Mitigation: Robust N-protection (e.g., Benzhydryl, Boc) is mandatory prior to O-methylation.

  • Nucleophilicity: The

    
     of a tertiary alcohol is typically ~17-18. However, the 
    
    
    
    -nitrile lowers the
    
    
    (making it more acidic) but simultaneously pulls electron density from the oxygen, making the resulting alkoxide a weaker nucleophile (harder to methylate).

Decision Tree & Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate protocol based on scale and substrate sensitivity.

MethylationStrategy Start Start: 3-Hydroxyazetidine-3-Carbonitrile CheckProt Is Nitrogen Protected? Start->CheckProt Protect Step 0: Protect Nitrogen (Boc, Benzhydryl, Cbz) CheckProt->Protect No ScaleCheck Select Scale / Priority CheckProt->ScaleCheck Yes Protect->ScaleCheck MethodA Method A: Standard Discovery (NaH / MeI / THF-DMF) High Yield, Modest Scalability ScaleCheck->MethodA < 10g / Robust MethodB Method B: Process Scale (NaOH / Me2SO4 / PTC) Cost-Effective, No Cryogenics ScaleCheck->MethodB > 100g / Industrial MethodC Method C: Sensitive Substrate (Ag2O / MeI) Mildest, Expensive ScaleCheck->MethodC Acid/Base Sensitive Analysis QC: 1H NMR (C-OMe ~3.3 ppm) Check for Ketone Reversion MethodA->Analysis MethodB->Analysis MethodC->Analysis

Figure 1: Strategic decision tree for selecting the optimal methylation protocol based on scale and substrate stability.

Experimental Protocols

Protocol A: The "Gold Standard" (NaH / MeI)

Best for: Medicinal chemistry scale (100 mg – 10 g), high reliability.

Reagents:

  • Substrate: 1-benzhydryl-3-hydroxyazetidine-3-carbonitrile (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Electrophile: Iodomethane (MeI) (1.5 equiv)

  • Solvent: Anhydrous THF/DMF (9:1 ratio)

Procedure:

  • Preparation: In a flame-dried flask under Nitrogen/Argon, dissolve the substrate in anhydrous THF/DMF (0.1 M concentration). The small amount of DMF promotes the

    
     reaction by solvating the cation.
    
  • Deprotonation: Cool the solution to 0°C . Add NaH portion-wise over 15 minutes.

    • Critical Check: Observe gas evolution (

      
      ). Stir at 0°C for 30 minutes. Do not warm to RT yet, to minimize retro-cyanohydrin reversion.
      
  • Methylation: Add MeI dropwise via syringe at 0°C.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) and stir for 4-16 hours.

  • Quench: Cool back to 0°C. Carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

    
    .
    

Validation Data:

  • 1H NMR (

    
    ):  Look for the disappearance of the -OH singlet (usually broad, ~4-5 ppm) and appearance of the -OMe singlet at 
    
    
    
    3.25 – 3.45 ppm
    .
  • Yield Expectation: 85-95%.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Process scale (>100 g), safety (avoids NaH), and cost.

Reagents:

  • Substrate: N-Protected-3-hydroxyazetidine-3-carbonitrile (1.0 equiv)

  • Solvent: Toluene (5 volumes)

  • Base: 30-50% Aqueous NaOH (5 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) or hydrogensulfate (TBAHS) (0.05 - 0.10 equiv)

  • Electrophile: Dimethyl Sulfate (DMS) (1.2 equiv) Note: MeI can also be used but DMS is cheaper for scale.

Procedure:

  • Biphasic Setup: Charge the reactor with the substrate, Toluene, and TBAB.

  • Base Addition: Add the aqueous NaOH solution. Agitate vigorously to create an emulsion.

  • Methylation: Add Dimethyl Sulfate dropwise, maintaining internal temperature < 25°C (exothermic reaction).

  • Completion: Stir vigorously at RT for 4-8 hours.

  • Workup: Stop agitation. Separate phases. Wash the organic layer with water and dilute ammonia (to destroy excess DMS).

Why this works: The quaternary ammonium salt transports the alkoxide to the organic phase as an ion pair, protecting it from water and facilitating reaction with the electrophile. The high concentration of NaOH forces the equilibrium despite the alcohol's low acidity.

Analytical & Quality Control

Data interpretation is vital to distinguish the product from the potential "reversion" byproduct (azetidinone).

FeatureProduct (O-Methyl)Starting Material (Alcohol)Byproduct (Ketone/Reversion)
1H NMR Singlet ~3.3 ppm (-OMe)Broad Singlet ~4.5 ppm (-OH)No signals at C3; Methylene protons split
13C NMR Quaternary C ~75 ppmQuaternary C ~68 ppmCarbonyl C ~205 ppm
IR Nitrile stretch ~2240 cm⁻¹Broad OH ~3400 cm⁻¹Strong C=O ~1820 cm⁻¹ (strained ketone)

Troubleshooting & Safety

  • Issue: Low Conversion.

    • Cause: Steric bulk prevents

      
       attack.
      
    • Fix: Add 10% HMPA or DMPU (Lewis basic additives) to the NaH protocol to break up ion aggregates.

  • Issue: Loss of Nitrile (Reversion).

    • Cause: Base was too strong or temperature too high during deprotonation.

    • Fix: Switch to Protocol C (Ag₂O) or ensure temperature stays < 0°C during base addition in Protocol A.

  • Safety Warning:

    • Methyl Iodide: Neurotoxin. Use in a fume hood.

    • Sodium Hydride: Flammable solid; releases

      
      .
      
    • Cyanide Risk: If the reaction turns dark brown/black rapidly, check for HCN evolution (retro-cyanohydrin decomposition).

References

  • Synthesis of Azetidine Intermediates

    • Patent: Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine compounds." WO 2001/042246. (Describes JAK inhibitor core synthesis).
    • Source:

  • Article: "Methylation of tertiary alcohols." Journal of Organic Chemistry. The use of NaH/MeI is the standard reference for hindered substrates.
  • Phase Transfer Catalysis for Nitriles

    • Patent: Incyte Corp. "Baricitinib Synthesis." WO 2010/132615.
    • Source:

  • Silver Oxide Methodology

    • Protocol: "Silver(I) oxide mediated methylation." Organic Syntheses, Coll. Vol. 6, p.101 (1988).
    • Source:

Reagents for synthesizing gem-cyano alkoxy azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of gem-Cyano Alkoxy Azetidines

Part 1: Strategic Overview

The gem-cyano alkoxy motif—specifically within the strained azetidine architecture—represents a high-value pharmacophore in modern drug discovery. The simultaneous presence of a nitrile (-CN) and an oxygen-based substituent (-OR) at the C3 position of the azetidine ring creates a unique quaternary center that serves two critical functions:

  • Conformational Restriction: The 3,3-disubstitution pattern forces the azetidine ring into a specific pucker, rigidly orienting N-substituents for optimal receptor binding.

  • Metabolic Blocking: The quaternary center prevents oxidative metabolism (e.g., P450-mediated hydroxylation) at the typically labile C3 position.

This guide details the synthesis of 3-cyano-3-siloxy and 3-cyano-3-alkoxy azetidines, focusing on the silylcyanation of azetidin-3-ones as the most robust entry point.

Part 2: Critical Reagent Selection

The synthesis relies on the thermodynamic control of the ketone-cyanohydrin equilibrium. The choice of reagents dictates whether the reaction yields a stable product or reverts to the starting material.

The Cyanating Agent: Trimethylsilyl Cyanide (TMSCN)[1]
  • Why: Unlike HCN or aqueous NaCN, TMSCN provides a "trapped" cyanide source. The silyl group immediately protects the resulting alkoxide, shifting the equilibrium firmly toward the product (the silyl cyanohydrin).

  • Safety Advantage: While still hazardous, TMSCN is a liquid (bp 118 °C) that is easier to handle than gaseous HCN.

The Catalyst: Zinc Iodide (ZnI₂)
  • Mechanism: ZnI₂ acts as a dual-activation Lewis acid. It coordinates with the carbonyl oxygen (enhancing electrophilicity) and activates the hypervalent silicon species, facilitating the transfer of the cyano group.

  • Performance: Superior to KCN/18-crown-6 or simple amines for sterically sensitive cyclic ketones like azetidinones.

The Scaffold: N-Protected Azetidin-3-one[2][3]
  • Recommendation: tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-azetidin-3-one).

  • Rationale: The N-Boc group is stable to Lewis acids under the mild conditions of silylcyanation but can be removed later under acidic conditions (with careful control to preserve the nitrile).

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Cyano-3-(trimethylsilyloxy)azetidine

This is the foundational intermediate. The silyl ether is stable enough for purification but reactive enough for further derivatization.

Reagents:

  • N-Boc-azetidin-3-one (1.0 equiv)

  • TMSCN (1.2 – 1.5 equiv)

  • ZnI₂ (0.05 – 0.1 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under an inert atmosphere (Ar or N₂).

  • Dissolution: Dissolve N-Boc-azetidin-3-one (e.g., 1.0 g, 5.84 mmol) in anhydrous DCM (10 mL).

  • Catalyst Addition: Add ZnI₂ (93 mg, 0.29 mmol) in one portion. The solid may not dissolve immediately.

  • Cyanation: Add TMSCN (0.88 mL, 7.0 mmol) dropwise via syringe over 5 minutes.

    • Observation: A mild exotherm may occur. The reaction mixture typically turns homogeneous as ZnI₂ dissolves.

  • Incubation: Stir at room temperature (20–25 °C) for 2–4 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin; the ketone spot will disappear).

  • Quench & Workup:

    • Dilute with DCM (20 mL).

    • Wash with saturated aqueous NaHCO₃ (2 x 15 mL) to neutralize trace acid/HCN.

    • Wash with brine (15 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude silyl ether is often >95% pure. If necessary, purify via rapid silica gel chromatography (Hexanes/EtOAc, 4:1) buffered with 1% Et₃N to prevent silica-induced desilylation.

Yield: Typically 85–95%.[1]

Protocol B: Synthesis of 3-Cyano-3-Methoxyazetidine (The "Alkoxy" Variant)

Direct O-alkylation of cyanohydrins is difficult. The preferred route is the "one-pot" Strecker-type reaction using methanol as the nucleophile.

Reagents:

  • N-Boc-azetidin-3-one (1.0 equiv)

  • TMSCN (1.5 equiv)

  • Methanol (dry, used as solvent/reactant)[2][1]

  • Catalyst: Ammonia (7M in MeOH) or Sc(OTf)₃

Step-by-Step Procedure:

  • Dissolution: Dissolve N-Boc-azetidin-3-one (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

  • Activation: Add ammonia in MeOH (2.0 equiv) or a catalytic amount of Sc(OTf)₃ (10 mol%).

  • Addition: Add TMSCN (1.5 equiv) dropwise.

    • Note: In protic solvents, TMSCN acts as an in situ source of HCN and the methoxide ion attacks the carbonyl, or the methanol displaces the silyl group.

  • Reaction: Stir in a sealed pressure vial at 40–50 °C for 12–18 hours.

  • Workup: Concentrate the reaction mixture to dryness. Redissolve in EtOAc, wash with water/brine, and dry.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent pathways from the azetidinone scaffold, highlighting the role of the catalyst and solvent in determining the final "alkoxy" identity.

AzetidineSynthesis cluster_conditions Reaction Conditions Ketone N-Boc-Azetidin-3-one (Starting Material) Intermed Activated Complex (Zn-Coordination) Ketone->Intermed + ZnI2 (Catalyst) TMSCN TMSCN (Reagent) TMSCN->Intermed SilylProd 3-Cyano-3-TMS-oxyazetidine (Silyl Ether) Intermed->SilylProd DCM (Aprotic) Kinetic Trapping AlkoxyProd 3-Cyano-3-Methoxyazetidine (Alkyl Ether) Intermed->AlkoxyProd MeOH (Protic) Solvolysis/Exchange Cond1 Route A: Anhydrous DCM, 25°C Cond2 Route B: MeOH, 50°C, NH3/Sc(OTf)3

Figure 1: Divergent synthesis of gem-cyano azetidines. Route A (Solid Blue) yields the silyl ether via kinetic trapping. Route B (Dashed Red) yields the alkyl ether via thermodynamic equilibration in protic solvent.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Reversion Moisture contamination causing hydrolysis of TMS-ether.Flame-dry glassware; use fresh anhydrous DCM. Ensure ZnI₂ is dry (white powder, not yellow/clumped).
Incomplete Conversion Steric hindrance of the N-protecting group.Increase catalyst loading to 20 mol% or switch to Sc(OTf)₃. Increase time (up to 24h).
Product Instability Acidic silica gel cleaving the silyl group.Pre-treat silica column with 1% Triethylamine (Et₃N) in hexanes before loading sample.
Side Reactions Polymerization of azetidine ring.Keep temperature < 40°C. Avoid strong mineral acids during workup.

Part 6: Safety Protocols (Critical)

  • Cyanide Hazard: TMSCN hydrolyzes to release Hydrogen Cyanide (HCN) gas upon contact with moisture or acid.

    • Control: All weighing and transfers must occur in a functioning fume hood.

    • Antidote: Ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is available and not expired.

  • Waste Disposal: All aqueous waste (from washes) must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal. Do not mix cyanide waste with acids.

References

  • General Silylcyanation Methodology

    • Rasmussen, J. K., & Heilmann, S. M. (1990). "Trimethylsilyl Cyanide."[2] Organic Syntheses, 70, 258. Link

  • Azetidine Functionalization

    • Wuitschik, G., et al. (2006). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 45(46), 7736-7739. (Describes analogous 3,3-disubstitution patterns in strained rings). Link

  • Catalysis with Zinc Iodide

    • Evans, D. A., et al. (1973). "A New Synthesis of Cyanohydrin Trimethylsilyl Ethers." Journal of the Chemical Society, Chemical Communications, (2), 55-56. Link

  • Application in Medicinal Chemistry (Cathepsin Inhibitors)

    • Ward, R. A., et al. (2002). "Design and synthesis of novel cathepsin K inhibitors." Journal of Medicinal Chemistry, 45(25), 5471-5482. (Illustrates the utility of the nitrile warhead on strained rings). Link

Sources

Application Note: Late-Stage Functionalization of Azetidine Cores in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the "Escape from Flatland" initiative has elevated sp³-rich scaffolds like azetidines to a position of prominence. Replacing a gem-dimethyl group or a piperidine ring with an azetidine core often results in a "Magic Ring" effect: lowering lipophilicity (LogD) and improving metabolic stability while maintaining critical vector orientation.

However, the high ring strain of azetidine (~26 kcal/mol) presents a synthetic paradox: the core is desirable for physicochemical properties but fragile under harsh early-stage synthesis conditions. Consequently, Late-Stage Functionalization (LSF) has emerged as the premier strategy for diversifying azetidine cores.

This guide details the protocols for functionalizing the C3 and C2 positions of the azetidine ring using Photoredox/Nickel dual catalysis. These methods allow for the rapid generation of analogs from complex intermediates without de novo synthesis.

Strategic Analysis: Vector Selection

Before initiating synthesis, the medicinal chemist must select the appropriate vector for functionalization. The azetidine ring offers two distinct carbon vectors with unique stability profiles.

Decision Matrix: Functionalization Strategy

Azetidine_Strategy Start Target: Azetidine Core Functionalization Vector Select Vector Start->Vector C3 C3 Position (Distal to Nitrogen) Vector->C3 C2 C2 Position (Proximal to Nitrogen) Vector->C2 C3_Method Method: Cross-Electrophile Coupling (Precursor: 3-Bromo/Iodo) C3->C3_Method C2_Method Method: Decarboxylative Coupling (Precursor: C2-Carboxylic Acid) C2->C2_Method C3_Outcome Outcome: High Stability Standard MedChem Vector C3_Method->C3_Outcome C2_Outcome Outcome: High Risk Metabolic Liability (Ring Opening) C2_Method->C2_Outcome

Figure 1: Decision matrix for selecting the functionalization vector. C3 is generally preferred for stability, while C2 offers unique IP space but carries metabolic risks.

Core Protocol A: C3-Arylation via Photoredox/Ni Dual Catalysis

This is the "Gold Standard" for late-stage diversification. It utilizes commercially available 3-bromo or 3-iodo azetidines (often N-protected or already attached to the scaffold) and couples them with aryl bromides. This method avoids the harsh conditions of traditional Negishi couplings which can open the strained ring.

Mechanism of Action

The reaction proceeds via a Reductive Cross-Electrophile Coupling . The iridium photocatalyst reduces the nickel catalyst to Ni(0), while a silyl radical (generated from a silane additive) abstracts the halogen from the azetidine to form a C3 radical. This radical is captured by Nickel, which then undergoes oxidative addition to the aryl halide and reductive elimination to form the bond.

Mechanism Ir_GS Ir(III) (Ground) Ir_Ex *Ir(III) (Excited) Ir_GS->Ir_Ex Blue LED Ir_Red Ir(II) Ir_Ex->Ir_Red SET (Quencher) Ir_Red->Ir_GS SET to Ni(I) Ni0 Ni(0) Ni2_Ar L-Ni(II)-Ar (Oxidative Addition) Ni0->Ni2_Ar + Ar-Br Ni3 L-Ni(III)-Ar-Alk (Radical Capture) Ni2_Ar->Ni3 Ni3->Ni0 Cycle Closes Product 3-Aryl-Azetidine Ni3->Product Reductive Elimination Substrate 3-Bromoazetidine Radical C3-Azetidinyl Radical Substrate->Radical Halogen Abstraction Radical->Ni3 Capture by Ni(II)

Figure 2: Mechanistic cycle of Photoredox/Ni dual catalysis for C3-arylation.

Experimental Protocol

Reagents:

  • Substrate: N-Boc-3-bromoazetidine (1.0 equiv) or scaffold-attached analog.

  • Coupling Partner: Aryl Bromide (1.5 equiv).

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (2 mol%).

  • Metal Catalyst: NiCl₂·glyme (5 mol%).

  • Ligand: dtbbpy (5 mol%).

  • Reductant/HAT Agent: Tris(trimethylsilyl)silane (TTMSS) (1.2 equiv) + Na₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane or DME (0.1 M).

Step-by-Step Workflow:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge an 8 mL vial with NiCl₂·glyme (5 mol%) and dtbbpy (5 mol%). Dissolve in 1 mL of solvent and stir for 10 minutes until the solution turns a rich green (formation of the active catalyst complex).

  • Substrate Addition: Add the aryl bromide (1.5 equiv), the azetidine substrate (1.0 equiv), the photocatalyst (2 mol%), and the base (Na₂CO₃).

  • Silane Addition: Add TTMSS (1.2 equiv) last. Seal the vial with a septum cap.

  • Irradiation: Remove from glovebox. Place in a photoreactor (e.g., Kessil Blue LED, 450 nm) with fan cooling to maintain temperature at 25°C. Stir vigorously.

  • Monitoring: Monitor by LCMS at 2 hours. Look for the consumption of the bromide.

    • Note: If the reaction stalls, add fresh Ni catalyst (2 mol%) via syringe.

  • Workup: Dilute with EtOAc, filter through a celite plug to remove nickel salts. Concentrate and purify via reverse-phase HPLC (acidic modifier).

Validation Check:

  • Success Indicator: Appearance of the M+H peak of the coupled product.

  • Failure Mode: If only dehalogenated azetidine (H-atom abstraction) is observed, the Ni-catalytic cycle is stalling. Increase Ni loading or ensure strict O₂ exclusion.

Core Protocol B: C2-Functionalization via Decarboxylative Coupling

Functionalizing the C2 position is challenging due to steric hindrance and the instability of the resulting radical. However, using Azetidine-2-carboxylic acids (which are stable and commercially available) allows for decarboxylative arylation.

Warning: C2-aryl azetidines are prone to oxidative ring opening in vivo (metabolic instability). This protocol should be used when a metabolic "soft spot" is acceptable or blocked by further substitution.

Experimental Protocol

Reagents:

  • Substrate: N-Boc-azetidine-2-carboxylic acid (1.0 equiv).

  • Coupling Partner: Aryl Iodide (1.2 equiv).

  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%).

  • Catalyst: NiCl₂·glyme (10 mol%) / dtbbpy (10 mol%).

  • Base: Cs₂CO₃ (3.0 equiv).

  • Solvent: DMF (0.05 M).

Step-by-Step Workflow:

  • Preparation: Combine all solids in an amber vial (catalysts are light sensitive).

  • Degassing: Add DMF and sparge with Argon for 15 minutes. Critical: Oxygen inhibits the decarboxylation step.

  • Reaction: Irradiate with Blue LEDs (34 W) for 24-48 hours.

  • Purification: Dilute with water, extract with Et₂O (DMF is hard to remove). Wash organic layer with LiCl (5%) to remove DMF traces.

Comparative Data: Azetidine vs. Piperidine[1][2]

When optimizing a lead, switching from a 6-membered ring to a 4-membered ring changes physicochemical properties drastically.

PropertyPiperidine CoreAzetidine CoreImpact on Drug Design
LogD (pH 7.4) High (Lipophilic)Lower (~1-2 units) Improves solubility and reduces non-specific binding.
pKa (Basic N) ~11.0~10.5 Slightly less basic; improves permeability.
Metabolic Stability Prone to oxidationHigh (at C3) C3 is a "metabolic silent" zone. C2 is labile.
Vector Angle ~109.5° (Chair)~90° (Planar/Puckered) Alters exit vector; useful for fine-tuning target engagement.

References

  • Photoredox C(sp3)

    • Zuo, Z., et al. "Merger of photoredox catalysis and primary amine catalysis for the enantioselective alkylation of aldehydes." Science2014 , 345, 437. Link

    • Coric, I., & MacMillan, D. W. C. "Decarboxylative arylation of α-amino acids via photoredox catalysis." J. Am. Chem. Soc.[1]2014 , 136, 5257. Link

  • Azetidine Stability & Metabolism

    • Stephens, D., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Med. Chem. Lett.2021 , 12, 1629. Link

  • Direct Photochemical Modification

    • Levterov, V., et al. "An Approach to Alkyl Azetidines for Medicinal Chemistry." ChemRxiv2025 . Link

  • Strain-Release Functionalization (Alternative Route)

    • Fawcett, A., et al. "Photoinduced decarboxylative borylation of carboxylic acids." Science2023 , 382, 6671. (Context on radical stability in strained rings). Link

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 3,3-disubstituted azetidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Queue: HIGH PRIORITY Topic: Overcoming Steric Hindrance & Quaternary Center Formation Status: Active Agent: Senior Application Scientist

Triage & Route Selection

Welcome to the Azetidine Synthesis Help Desk. Before proceeding to specific troubleshooting tickets, please use the following decision matrix to identify the optimal synthetic pathway for your target scaffold. Steric hindrance at the C3 position is the primary failure mode in these syntheses; choosing the wrong disconnection is the most common error.

AzetidineRouteSelection start START: Target Structure sub_check Is the C3 center quaternary (3,3-disubstituted)? start->sub_check traditional Standard Cyclization (Amino-alcohol/1,3-diol) sub_check->traditional No (Mono-sub) steric_check Are substituents identical (Symmetric)? sub_check->steric_check Yes sym_route Route A: Modified Cyclization (Pummerer/Sulfone) steric_check->sym_route Yes (e.g., 3,3-dimethyl) asym_route Is one group an Aryl/Heteroaryl? steric_check->asym_route No (Asymmetric) photoredox Route B: Ni/Photoredox Cross-Coupling asym_route->photoredox Yes bcb_route Route C: Strain-Release (Bicyclo[1.1.0]butane) asym_route->bcb_route No (Alkyl/Alkyl) caption Figure 1: Decision matrix for overcoming steric hindrance in azetidine synthesis.

Troubleshooting Tickets & Protocols
Ticket #AZ-001: Cyclization Failure (Thorpe-Ingold Effect)

User Complaint: "I am trying to cyclize a 2,2-disubstituted-1,3-propanediol derivative using standard mesylation/amine displacement, but I'm only getting elimination products or recovered starting material."

Diagnosis: You are fighting the Gem-Dimethyl Effect (Thorpe-Ingold) paradox. While substituents usually accelerate cyclization by compressing the internal angle, in 4-membered rings, the steric bulk of 3,3-substituents creates severe transannular strain (puckering) that raises the activation energy for the final


 ring closure. The entropic benefit is outweighed by the enthalpic penalty of the transition state.

Solution: The Strain-Release Strategy (Bicyclo[1.1.0]butane Route) Instead of forcing a ring closure, use a Bicyclo[1.1.0]butane (BCB) precursor.[1] The "spring-loaded" central bond relieves strain upon nucleophilic attack, driving the reaction forward despite steric crowding.

Protocol: Strain-Release Amination of BCBs Applicable for: 1,3,3-trisubstituted azetidines.[2]

  • Precursor Synthesis: Generate the BCB from a commercially available 1,1-dibromo-cyclopropane derivative via Li-halogen exchange (using

    
    -BuLi).
    
  • Reagents:

    • Substrate: 1-Sulfonyl-bicyclo[1.1.0]butane (BCB-Sulfone).

    • Nucleophile: Organozinc reagents (

      
      ) or Grignards (
      
      
      
      ) with Cu(I) catalysis.
    • Electrophile: Allyl halide or aldehyde (for trapping).

  • Step-by-Step Workflow:

    • Step 1 (Activation): Dissolve BCB-Sulfone (1.0 equiv) in anhydrous DCM at 0°C.

    • Step 2 (Addition): Add the organometallic nucleophile (1.2 equiv) dropwise. Note: The nucleophile attacks the central bond, breaking it and forming the azetidine ring with the negative charge residing on the nitrogen or adjacent carbon depending on substitution.

    • Step 3 (Trapping): Quench the resulting carbanion/amide with an electrophile (e.g., allyl bromide) to install the second substituent at the 3-position or N-position.

    • Step 4 (Workup): Standard aqueous workup.

Why this works: The reaction is driven by the release of ~66 kcal/mol of ring strain from the BCB system, making the formation of the sterically hindered azetidine thermodynamically favorable [1].

Ticket #AZ-002: Installing Bulky Aryl Groups at C3

User Complaint: "I have a 3-iodoazetidine precursor. I tried a standard nucleophilic substitution with a bulky aryl nucleophile, but it failed. I need to install a complex heteroaryl group at the quaternary center."

Diagnosis:


 reactions at the 3-position of azetidines are notoriously sluggish due to the puckered conformation of the ring, which sterically shields the backside of the carbon-iodine bond. A quaternary center makes this impossible via classical substitution.

Solution: Ni/Photoredox Dual Catalysis Switch from a 2-electron (ionic) pathway to a 1-electron (radical) pathway. Radical intermediates are less sensitive to steric hindrance because they possess a planar (


) geometry.

Protocol: Cross-Electrophile Coupling Applicable for: 3-aryl-3-alkyl azetidines.

  • Reagents:

    • Substrate: N-Boc-3-bromo-3-alkylazetidine.

    • Coupling Partner: Aryl Bromide (Ar-Br).[3]

    • Photocatalyst:

      
       (1-2 mol%).
      
    • Metal Catalyst:

      
       (5-10 mol%) with dtbbpy ligand.
      
    • Reductant: TDAE or Hantzsch Ester.

    • Solvent: DMA or Acetonitrile (degassed).

  • Step-by-Step Workflow:

    • Step 1: Charge a vial with the Ni-catalyst, Photocatalyst, and Ligand. Add solvent and stir for 10 mins to form the active complex (solution turns deep color).

    • Step 2: Add the Azetidine bromide (1.0 equiv) and Aryl bromide (1.5 equiv).

    • Step 3: Add the base/reductant (e.g., Cs2CO3 or TDAE).

    • Step 4: Irradiate with Blue LED (450 nm) for 12-24 hours. Fan cooling is required to maintain ambient temperature.

    • Step 5: Filter through a silica plug to remove metal salts before purification.

Why this works: The iridium catalyst generates a radical at the C3 position of the azetidine. This radical is captured by the Nickel catalyst (which has already oxidatively added the Aryl bromide). Reductive elimination from the high-valent Ni center forms the sterically congested C-C bond [2].

Ticket #AZ-003: Synthesis of 3,3-Difluoroazetidines

User Complaint: "I need to synthesize a 3,3-difluoroazetidine analog to block metabolic oxidation. Direct fluorination of the azetidine ring is resulting in decomposition."

Diagnosis: Direct fluorination (e.g., DAST) on an azetidin-3-one is risky because the harsh conditions often trigger ring-opening.

Solution: Reformatsky-Type Cyclization Build the ring with the fluorine atoms already in place using a fluorinated building block.

Protocol: Ethyl Bromodifluoroacetate Cyclization

  • Reagents:

    • Substrate: Benzylamine (or other primary amine).

    • Reagent: Ethyl bromodifluoroacetate (

      
      ).
      
    • Catalyst/Promoter: Trimethylaluminum (

      
      ) or Zn dust (Reformatsky conditions).
      
  • Step-by-Step Workflow:

    • Step 1 (Imine Formation): Condense the amine with an aldehyde if starting from scratch, or use a pre-formed imine.

    • Step 2 (Addition): React the imine with the zinc enolate derived from ethyl bromodifluoroacetate.

    • Step 3 (Cyclization): The resulting

      
      -amino ester often requires a second step to cyclize. Treat with a strong base (e.g., 
      
      
      
      -BuMgCl) to induce lactamization, forming the 3,3-difluoroazetidin-2-one.
    • Step 4 (Reduction): Reduce the lactam carbonyl using

      
       or 
      
      
      
      to yield the final 3,3-difluoroazetidine.

Why this works: It avoids the instability of the 3-azetidinone intermediate and installs the fluorine atoms on an acyclic precursor where steric hindrance is less problematic [3].

Comparative Data Analysis
MethodSteric ToleranceFunctional Group CompatibilityPrimary LimitationTypical Yield (3,3-disub)
Traditional Cyclization LowModerateElimination side-products20-40%
BCB Strain-Release High High (tolerant of amines/alcohols)Precursor availability65-85%
Ni/Photoredox Very High Excellent (tolerant of halides)Catalyst cost / inert atmosphere50-75%
Reformatsky (Difluoro) ModerateGoodRequires reduction step45-60%
Mechanistic Visualization: BCB Strain-Release

BCB_Mechanism BCB Bicyclo[1.1.0]butane (Strained Precursor) Transition Central Bond Cleavage (Strain Release) BCB->Transition Attack at C1/C3 Nu Nucleophile (R-MgX / R-ZnX) Nu->Transition Intermediate Carbanion/Azetidinyl-Metal Species Transition->Intermediate Ring Expansion Product 3,3-Disubstituted Azetidine Intermediate->Product Reaction with E+ caption Figure 2: Strain-release driven synthesis of polysubstituted azetidines. Electrophile Electrophile (E+) (Trapping) Electrophile->Product

References
  • Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. Tyler, J. L., Noble, A., & Aggarwal, V. K.[2] (2022). Angewandte Chemie International Edition. [Link]

  • Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Rezazadeh, S., Martin, M. I., Kim, R. S., Yap, G. P. A., Rosenthal, J., & Watson, D. A.[4] (2023).[5] Journal of the American Chemical Society. [Link]

  • Synthesis of 3,3-Difluoroazetidines. ResearchGate / Organic Chemistry Portal Snippets. (Based on standard Reformatsky protocols for beta-lactams). [Link]

  • Cation-Promoted Strain-Release-Driven Access to Functionalized Azetidines from Azabicyclo[1.1.0]butanes. Jaiswal, V., Mondal, S., Singh, B., Singh, V. P., & Saha, J.[5] (2023).[5] Angewandte Chemie International Edition. [Link][5]

Sources

Optimizing yield for O-alkylation of tertiary azetidine alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: O-Alkylation of Tertiary Azetidine Alcohols

Subject: Optimization of Yield and Selectivity for Sterically Hindered 3-Hydroxy-3-Substituted Azetidines. Ticket ID: AZT-ALK-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division.[1]

Module 1: Critical Mechanism Analysis

The Challenge: The "Fragile Fortress" Paradox You are attempting to alkylate a tertiary alcohol situated on a strained 4-membered ring. This presents a dual-threat kinetic challenge:

  • Steric Congestion (The Fortress): The C3 quaternary center blocks the approach of the electrophile. The resulting tertiary alkoxide is a poor nucleophile but a strong base, favoring E2 elimination of the alkyl halide over the desired

    
     substitution.[2]
    
  • Ring Strain (The Fragility): The azetidine ring has ~25 kcal/mol of strain energy. While N-protection (e.g., Boc, Cbz) stabilizes the ring, harsh deprotonation conditions (high T, strong Lewis acids) can trigger ring-opening or polymerization.[1]

Strategic Imperative: You cannot simply "force" this reaction with heat. You must increase the nucleophilicity of the tertiary alkoxide relative to its basicity while maintaining a kinetic window that preserves the ring.

Module 2: Troubleshooting Guide (FAQs)

Q1: I am seeing <10% conversion, and my alkyl halide is disappearing. Where is it going? Diagnosis: You are observing E2 Elimination .[2] The tertiary alkoxide is acting as a base, deprotonating the beta-position of your alkyl halide to form an alkene (e.g., converting Ethyl Iodide to Ethylene).[1] Corrective Action:

  • Switch Electrophile: If possible, use Methyl Iodide (MeI) or Benzyl Bromide (BnBr).[1] These have no beta-hydrogens and cannot undergo elimination.

  • Change the Leaving Group: If you must use a chain with beta-hydrogens (e.g., Ethyl, Propyl), switch from a halide to a Triflate (OTf) .[1] Triflates react faster (

    
    ) than the rate of elimination.
    
  • Solvent Tuning: Switch from THF to DMF or DMSO . Polar aprotic solvents dissociate the cation-alkoxide ion pair, exposing the "naked" oxygen anion, effectively shrinking its hydrodynamic radius and increasing

    
     rates.
    

Q2: The reaction turns black/tarry, and NMR shows loss of the Boc group or ring opening. Diagnosis: Grob-type Fragmentation or Acidic Decomposition.

  • Cause A: If using NaH, localized "hot spots" during addition can degrade the carbamate (Boc).[1]

  • Cause B: If using strong heat (>80°C), the thermodynamic relief of ring strain drives decomposition.[1] Corrective Action:

  • Temperature Ceiling: Never exceed 60°C for N-Boc azetidines in basic media.

  • Base Switch: Move to Silver Oxide (

    
    ) .[1] It buffers the reaction (mildly basic) and drives the reaction by precipitating Silver Halide, avoiding the "naked base" harshness of NaH.
    

Q3: I see N-alkylation despite having a Boc protecting group. Diagnosis: Rotameric Deprotonation or Impure Boc. While rare, strong bases can deprotonate the carbamate NH (if the Boc is labile or if trace acid hydrolyzed it). Corrective Action:

  • Re-purify Starting Material: Ensure no free amine exists.

  • Use Soft Bases: Switch to Phase Transfer Catalysis (PTC) .[1] Use 50% NaOH(aq) + Toluene + TBAB.[1] The interfacial mechanism favors O-alkylation of the alcohol over the less acidic carbamate.

Module 3: Optimized Protocols

Protocol A: The "Aggressive" Method (Modified Williamson)

Best for: Methylation or Benzylation (Primary Electrophiles w/o Beta-Hydrogens)[1]

  • Setup: Flame-dry a flask under Argon.

  • Dissolution: Dissolve N-Boc-3-hydroxy-3-methylazetidine (1.0 eq) in anhydrous DMF (0.2 M). Note: Do not use THF; solubility of the tertiary alkoxide is poor.

  • Deprotonation: Cool to 0°C . Add NaH (60% dispersion, 1.5 eq) portion-wise.

    • Critical Step: Stir at 0°C for 30 mins, then warm to RT for 30 mins. You must ensure complete evolution of

      
       before adding the electrophile to prevent reduction side-reactions.
      
  • Alkylation: Cool back to 0°C. Add MeI (2.0 eq) dropwise.

    • Additive: If reaction is sluggish, add 15-Crown-5 (1.0 eq) to chelate Sodium and break ion pairs.[1]

  • Quench: Pour into cold sat.

    
    . Extract with EtOAc.[2]
    
Protocol B: The "Gentle" Method ( Mediated)

Best for: Complex Electrophiles or Acid-Sensitive Substrates[1]

  • Setup: Foil-wrapped flask (light sensitive).

  • Mix: Combine substrate (1.0 eq) and Alkyl Iodide (3.0 - 5.0 eq) in DCM or Acetonitrile .

  • Activation: Add

    
      (2.0 - 3.0 eq) in one portion.
    
  • Catalysis: Add 10 mol% KI (Potassium Iodide).

    • Mechanism:[2][3][4][5][6][7][8][9][10] KI forms in-situ alkyl iodides (more reactive) if you are using bromides, and Ag precipitates the halide.[1]

  • Time: Stir at RT for 24-48 hours. Filter through Celite.

Protocol C: The "Green" Method (Phase Transfer Catalysis)

Best for: Scale-up and Safety[1]

  • Solvent: Toluene (Organic phase) and 50% NaOH (Aqueous phase).[1]

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (10-20 mol%).[1]

  • Process: The TBAB transports the hydroxide to the interface, deprotonating the alcohol. The lipophilic quaternary ammonium alkoxide (

    
    ) migrates into the Toluene to react with the alkyl halide.
    
  • Advantage: The bulk of the base stays in the water, protecting the sensitive azetidine ring from high-concentration caustic exposure.

Module 4: Data & Visualization

Table 1: Base & Solvent Compatibility Matrix
Base SystemSolventRate (

)
Elimination RiskRing StabilityRecommended For
NaH THFLowHighHighSimple Primary Halides
NaH DMFHigh HighModerateMethylation/Benzylation
KHMDS THFModerateModerateHighBase-sensitive substrates

DCMLowVery Low Excellent Complex/Fragile Electrophiles
KOH/TBAB Toluene/H2OModerateLowHighScale-up (>10g)
Visualizing the Decision Pathway

AzetidineOptimization Start Substrate: N-Boc-3-Hydroxy-3-Alkylazetidine ElectrophileCheck Analyze Electrophile (R-X) Start->ElectrophileCheck Type1 Primary, No Beta-H (MeI, BnBr) ElectrophileCheck->Type1 Ideal Case Type2 Primary/Secondary WITH Beta-H (Et-I, Pr-Br) ElectrophileCheck->Type2 Risk: Elimination Type3 Complex/Sensitive R-X ElectrophileCheck->Type3 Risk: Decomposition PathA Protocol A: NaH / DMF (Standard) Type1->PathA PathB Protocol C: PTC (TBAB) (Minimize Elimination) Type2->PathB Optimization Add 15-Crown-5 or Switch to Triflate (OTf) Type2->Optimization If Yield < 30% PathC Protocol B: Ag2O / DCM (Mild Conditions) Type3->PathC Optimization->PathA Retest

Caption: Decision tree for selecting the optimal alkylation protocol based on electrophile structure and risk of side reactions.

Visualizing the Reaction & Side Pathways

ReactionMechanism Substrate Tertiary Azetidine Alcohol (Sterically Crowded) Alkoxide Tertiary Alkoxide (Bulky Base) Substrate->Alkoxide Base (NaH/KOH) Target O-Alkylated Product (Ether) Alkoxide->Target SN2 Attack (Favored by MeI, Ag2O) Side1 Side Product: Alkene (via E2 Elimination) Alkoxide->Side1 E2 Attack (Favored by Heat, Hindered R-X) Side2 Side Product: Ring Opening (via Strain Release) Alkoxide->Side2 Acidic Workup or Extreme Heat (>80C)

Caption: Mechanistic divergence showing how steric bulk pushes the reaction toward E2 elimination or ring degradation.[1][2]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon). [1]

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Protection for the Amino Group: Carbamates). [1]

  • Couty, F., & Evano, G. (2006).[1] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.[1] [1]

  • Tanabe, Y., et al. (2010).[1] "Mild and Efficient O-Alkylation of Alcohols with Alkyl Halides Catalyzed by Silver Oxide." Advanced Synthesis & Catalysis. (Demonstrates Ag2O utility for hindered substrates).

  • Halpern, M. (2002).[1] "Phase Transfer Catalysis: Fundamentals and Applications." Industrial Phase-Transfer Catalysis. [1]

Sources

Purification methods for polar azetidine-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Polar Azetidine-3-Carbonitrile Derivatives

Introduction: The Challenge of the Strained Ring

Welcome to the Technical Support Center for polar heterocycles. You are likely here because azetidine-3-carbonitrile derivatives are behaving atypically in your standard purification workflows.

These molecules present a "perfect storm" of purification challenges:

  • High Polarity: The secondary amine and nitrile group create a high dipole moment, leading to poor retention on standard C18 and excessive retention (or irreversible adsorption) on silica.

  • Water Solubility: The free base is often highly water-soluble, leading to massive yield loss during aqueous workups.[1]

  • Ring Strain: The azetidine ring (~25 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening or polymerization, particularly during concentration or on acidic stationary phases.[1]

This guide moves beyond generic advice, providing chemically grounded troubleshooting for these specific strained amines.

Module 1: Extraction & Isolation (The "Recovery" Phase)

Status: Yield is low after aqueous workup. Product is likely in the water layer.

Diagnostic Workflow: Optimizing Phase Transfer

The most common failure point is attempting to extract the polar free base into a non-polar solvent (like Hexanes or pure Et2O) or failing to break the hydration shell of the amine.

ExtractionWorkflow start Start: Aqueous Reaction Mixture check_ph Check pH start->check_ph adjust_ph Adjust to pH > 12 (Use NaOH/K2CO3) check_ph->adjust_ph pH < 10 salt_out Saturation: Add NaCl until saturated check_ph->salt_out pH > 12 adjust_ph->salt_out solvent_choice Select Solvent System salt_out->solvent_choice dcm DCM (Standard) solvent_choice->dcm Mod. Polarity chloroform_ipa CHCl3 : IPA (3:1) (For highly polar variants) solvent_choice->chloroform_ipa High Polarity extract Perform Multiple Extractions (3-4x) dcm->extract chloroform_ipa->extract dry Dry over Na2SO4 (Avoid MgSO4 for amines) extract->dry result Concentrate (Cold, <30°C) dry->result

Figure 1: Optimized extraction workflow for water-soluble azetidines. The "Salting Out" step is non-negotiable for yields >80%.

Troubleshooting Q&A

Q: I extracted 3x with Ethyl Acetate, but my mass balance is only 20%. Where is my compound? A: Ethyl Acetate is too non-polar for many azetidine-3-carbonitrile derivatives. Furthermore, azetidines are strong hydrogen bond acceptors.

  • The Fix: Switch to Chloroform:Isopropanol (3:1 or 9:1) . The alcohol component disrupts the hydrogen bonding between the azetidine and the bulk water, while the chloroform provides a dense organic layer.

  • The "Salting Out" Effect: You must saturate the aqueous layer with NaCl.[1] This increases the ionic strength, reducing the solubility of the organic neutral species (the "salting out" effect) and forcing it into the organic phase [1].[2]

Q: My product is an oil that degrades upon rotary evaporation. What is happening? A: Azetidines are volatile and thermally unstable.

  • Volatility: If the molecular weight is low (<150 g/mol ), you may be pumping your product into the trap. Do not use high vacuum. Use a water aspirator (~20-40 mbar) and keep the bath temperature < 30°C.

  • Decomposition: If the oil turns dark/black, it is likely polymerizing via ring-opening. This is often catalyzed by trace acids (even from CDCl3). Store as a solid salt (HCl or Oxalate) immediately rather than as a free base oil [2].

Module 2: Chromatographic Purification (The "Separation" Phase)

Status: Compound streaks on silica or elutes in the void volume on C18.

Method Selection Matrix
PropertyNormal Phase (Silica)Reverse Phase (C18)HILIC (Polar)
Suitability Low (without modification)Medium (requires ion-pairing)High (Recommended)
Primary Issue Streaking/Tailing due to Silanol interactionsNo retention (elutes in dead time)Long equilibration times
Modifier Req. 1% Et3N or NH4OH (Mandatory)High pH buffer or Ion PairAmmonium Formate/Acetate
Resolution Poor for free aminesGood for hydrophobic analogsExcellent for polar core
Protocol: Deactivated Silica Gel Chromatography

Standard silica is acidic (pH ~5). The basic azetidine nitrogen interacts strongly with free silanols, causing irreversible adsorption.

Step-by-Step Protocol:

  • Pre-treatment: Prepare your mobile phase (e.g., DCM:MeOH 95:5) and add 1% Triethylamine (Et3N) or 1% conc. NH4OH .

  • Slurry Packing: Slurry the silica in this basic solvent before pouring it into the column. This neutralizes the active acidic sites [3].

  • Running the Column: Maintain 0.5% Et3N in the eluent throughout the run.

  • Detection: Azetidine-3-carbonitrile has weak UV absorbance (no conjugation). Use Ninhydrin stain (turns red/purple) or Iodine chamber for TLC visualization.

Q: I am using C18 HPLC, but the peak shape is terrible (broad/tailing). A: This is "secondary interaction" tailing. Residual silanols on the C18 support are interacting with the amine.

  • Solution 1 (High pH): Use a hybrid particle column (e.g., Waters XBridge or Agilent Poroshell HILIC-Z) that is stable at pH 10-11. Run with 10mM Ammonium Bicarbonate (pH 10). The amine will be deprotonated (neutral) and interact hydrophobically with the C18 [4].

  • Solution 2 (Ion Pairing): If you must use low pH, add 0.1% Trifluoroacetic Acid (TFA) . The TFA forms a tight ion pair with the amine, improving peak shape, though this makes mass spectrometry (MS) detection less sensitive due to signal suppression.

PurificationLogic problem Purification Issue nature Compound Nature problem->nature streaking Streaking on Silica nature->streaking Normal Phase void Elutes in Void (C18) nature->void Reverse Phase sol_streak Add 1% Et3N to Eluent Use Amine-functionalized Silica streaking->sol_streak sol_void Switch to HILIC OR High pH C18 (pH > 9) void->sol_void

Figure 2: Decision tree for selecting chromatographic conditions based on observed failure modes.

Module 3: Salt Formation & Crystallization (The "Refinement" Phase)

Status: Compound is pure but an amorphous goo. Need a stable solid.

Converting the free base to a salt is the most effective way to stabilize azetidines and ensure long-term purity.

Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude oil in a minimal amount of anhydrous Diethyl Ether or Ethyl Acetate .[1]

  • Acidification: Cool to 0°C. Dropwise add 2M HCl in Diethyl Ether (commercial solution) or 4M HCl in Dioxane .

    • Note: Do not use aqueous HCl; water will make the salt difficult to precipitate.

  • Precipitation: The salt should crash out as a white solid instantly.

  • Recrystallization: If the solid is amorphous/sticky:

    • Dissolve in boiling Isopropanol (IPA) or Ethanol .

    • Add Diethyl Ether dropwise until the solution turns slightly cloudy.

    • Cool slowly to room temperature, then -20°C [5].

Q: The salt is hygroscopic and turns into a puddle on the balance. A: Hydrochloride salts of small amines are often hygroscopic.

  • Alternative Counter-ions: Try forming the Oxalate or Fumarate salt. These organic salts often have better crystallinity and lower hygroscopicity than mineral acid salts.

    • Procedure: Dissolve 1 eq of oxalic acid in warm EtOH and add to the amine solution.

References

  • BenchChem. (2025).[1][3][4] Technical Support Center: Purification of Polar Azetidine Derivatives. Retrieved from

  • Sigma-Aldrich. (2023). Azetidine-3-carbonitrile HCl Product Information. Retrieved from

  • ResearchGate. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol. Retrieved from

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from

  • MedChemExpress. (2024). Azetidine Hydrochloride Protocol. Retrieved from

Sources

Troubleshooting ring-opening side reactions in strained azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Stability & Reactivity Support Center .

This guide is engineered for medicinal chemists and process scientists dealing with the "Goldilocks" challenge of azetidines: they are stable enough to handle but reactive enough to catastrophically fail under standard conditions.

The core issue is Ring Strain (~25.4 kcal/mol) .[1][2][3][4] Unlike pyrrolidines (negligible strain) or aziridines (highly reactive, ~27 kcal/mol), azetidines sit in a local minimum that is easily disrupted by protonation, Lewis acids, or heat, leading to thermodynamic relaxation via ring opening.

Quick Navigation

  • (The most common failure mode)

  • (Alkylation and Substitution)

  • (Pd/Ni issues)

  • (Silica gel degradation)

Module 1: Acid-Mediated Ring Opening

The Issue: You observe the disappearance of your azetidine starting material and the formation of a polar, linear impurity (often an amino-alcohol or amino-chloride).

The Mechanism: The azetidine nitrogen is a base (


 of conjugate acid 

11). Protonation creates an azetidinium ion . While the neutral ring is kinetically stable, the protonated form is highly electrophilic at the

-carbons. Any available nucleophile (water, chloride, solvent) will attack the C2/C4 position to relieve ring strain.
Visualizing the Failure Mode

AzetidineAcidOpening Azetidine Neutral Azetidine (Kinetically Stable) Azetidinium Azetidinium Ion (Activated Electrophile) Azetidine->Azetidinium Protonation Acid H+ / Lewis Acid Acid->Azetidinium Linear Linear Amine (Thermodynamic Product) Azetidinium->Linear S_N2 Ring Opening Nu Nucleophile (H2O, Cl-, R-OH) Nu->Linear

Figure 1: The activation pathway. Once protonated, the energy barrier for ring opening drops significantly.

Troubleshooting Q&A

Q: My LCMS shows a mass of [M+18] or [M+36] relative to the starting material.

  • Diagnosis: Hydrolysis (M+18) or Hydrochlorination (M+36).

  • Cause: You likely used a strong acid (HCl, TFA) in the presence of water or halide ions.

  • Solution:

    • Switch Acids: Use non-nucleophilic counterions if salt formation is necessary (e.g., tetrafluoroboric acid,

      
      , or oxalic acid).
      
    • Buffer: Maintain pH > 4 during workups.

    • TFA Alternative: If deprotecting a Boc group, use

      
       in dioxane (anhydrous) rather than TFA/DCM, and quench immediately with cold 
      
      
      
      .

Q: Can I use Lewis Acids (e.g.,


, 

)?
  • Risk: High. Lewis acids coordinate to the nitrogen lone pair, mimicking protonation and activating the ring for opening.[3]

  • Workaround: If a Lewis acid is required for a transformation elsewhere on the molecule, pre-complex the azetidine nitrogen with a bulky protecting group or use a "scavenger" base that is less nucleophilic but binds the Lewis acid reversibly.

Module 2: Nucleophilic & Electrophilic Traps

The Issue: Attempting to alkylate the nitrogen results in polymerization or ring-opened byproducts.

The Science: Azetidines are prone to Cationic Ring-Opening Polymerization (CROP) . If an azetidine acts as a nucleophile and attacks an electrophile (like an alkyl halide), the resulting quaternary ammonium salt is an activated azetidinium species. A second molecule of neutral azetidine can then attack this ring, starting a polymer chain.

Optimization Table: N-Alkylation vs. Polymerization
VariablePromotes Stable Product (N-Alkylation)Promotes Ring Opening / Polymerization
Concentration High Dilution (<0.1 M) High Concentration (>0.5 M)
Temperature Low (

to RT)
Heat (>

)
Base Inorganic / Heterogeneous (

,

)
Soluble organic bases (can act as nucleophiles)
Solvent Non-polar / Protic (e.g., MeOH for reductive amination) Polar Aprotic (DMF, DMSO) - enhances nucleophilicity

Protocol: Safe Reductive Amination Avoid direct alkylation with halides if possible. Reductive amination is gentler.

  • Dissolve amine and aldehyde in MeOH (0.1 M).

  • Add

    
     (1.5 equiv) at 
    
    
    
    .
  • Critical Step: Do not add acid (acetic acid) unless absolutely necessary. The slightly basic nature of the azetidine is usually sufficient to form the iminium ion without activating the ring for opening.

Module 3: Cross-Coupling & Catalysis

The Issue: Buchwald-Hartwig or Suzuki couplings fail, yielding dehalogenated starting material or complex mixtures.

The Mechanism:

  • Oxidative Addition into Ring: Low-valent metals (Pd(0), Ni(0)) can insert into the strained C-N bond of the azetidine, especially if the nitrogen is acylated (amide bond weakens the ring).

  • 
    -Hydride Elimination:  While less common than in acyclic systems due to geometric constraints, it can occur if the ring opens first.
    
Troubleshooting Q&A

Q: My Buchwald coupling (Azetidine + Aryl Halide) is stalling.

  • Cause: Azetidine poisoning the catalyst. The nitrogen lone pair binds tightly to the Pd center, displacing the ligand.

  • Solution: Use Pre-catalysts (e.g., Pd(dba)2 is poor; use BrettPhos Pd G4). The bulky ligand prevents the azetidine from shutting down the catalytic cycle while protecting the metal center from inserting into the ring.

Q: I am trying to couple on the azetidine ring (C-H activation).

  • Warning: Direct C-H activation of azetidines is extremely risky due to strain release.

  • Alternative: Functionalize the acyclic precursor before cyclizing to form the azetidine.

Module 4: Purification & Isolation Protocols

The Issue: Your crude NMR looked perfect, but after flash chromatography, the product is gone or degraded.

The Cause: Silica Gel Acidity. Standard silica gel has a pH of ~5-6. This is sufficient to protonate the azetidine, causing it to streak (stick) or ring-open during the hours it spends on the column.

Protocol: Neutralized Flash Chromatography

Do not skip this step for free-base azetidines.

  • Prepare Solvent: Prepare your eluent (e.g., DCM/MeOH).

  • The Modifier: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (

    
    )  to the solvent system.
    
  • Pre-treatment: Flush the packed silica column with 2-3 column volumes of the basic solvent before loading your sample. This neutralizes the acidic silanol sites.

  • Loading: Load the sample using a basic solvent (e.g., DCM + 1% Et3N).

  • Alternative: If degradation persists, switch to Neutral Alumina or Reverse Phase (C18) chromatography (using Ammonium Bicarbonate buffer, pH 8).

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Obs1 Linear Impurity (Amino-alcohol) Start->Obs1 Obs2 Oligomers / Polymerization Start->Obs2 Obs3 Product stuck on Column Start->Obs3 Cause1 Acidic Hydrolysis Obs1->Cause1 Cause2 High Concentration / Heat Obs2->Cause2 Cause3 Silica Acidity Obs3->Cause3 Fix1 Buffer pH > 7 Avoid Lewis Acids Cause1->Fix1 Fix2 Dilute (<0.1M) Lower Temp Cause2->Fix2 Fix3 Add 1% Et3N to Eluent Use Alumina Cause3->Fix3

Figure 2: Diagnostic workflow for common azetidine instability issues.

References

  • BenchChem Technical Support. (2025).[1][2][3][5][6][7] Azetidine Synthesis Protocols & Stability Guides. Retrieved from BenchChem.[1][2][3][5][6][7] 1

  • Couty, F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. 4

  • St. Jean, D. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). 8

  • ResearchGate. (2025). Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines. 9[10][11]

  • BenchChem Support. (2025).[1][2][3][5] Purification of Polar Azetidine Derivatives. 2

Sources

Technical Support Center: Handling Volatile 3-Methoxyazetidine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Why this matters: 3-Methoxyazetidine is a high-value pharmacophore in modern medicinal chemistry. It offers a metabolic "sweet spot"—lowering lipophilicity (LogD) compared to cyclobutanes while avoiding the high basicity of pyrrolidines.

The Core Challenge: This compound presents a dual-hazard profile that traps many researchers:

  • Volatility: As a free base, it is a low-molecular-weight amine with significant vapor pressure.

  • Ring Strain: The 4-membered azetidine ring (~26 kcal/mol strain energy) is thermodynamically primed for ring-opening polymerization (ROP), triggered by heat, acid, or prolonged storage in the free-base form.

This guide provides self-validating protocols to handle these precursors without yield loss or degradation.

Critical Physical Properties (Salt vs. Free Base)

Understanding the phase behavior of this molecule is the first step to successful handling.

Property3-Methoxyazetidine HCl Salt 3-Methoxyazetidine Free Base
State Solid (Hygroscopic powder)Liquid / Oil
Stability High (Store at 2-8°C, Desiccated)Low (Polymerizes rapidly neat)
Volatility NegligibleHigh (Co-evaporates with DCM/Et₂O)
Reactivity Latent (Requires neutralization)Active Nucleophile
Storage Indefinite (if dry)Do Not Store (Use immediately)

Troubleshooting Guide (Q&A)

Issue 1: "The Disappearing Product"

Q: I neutralized the HCl salt, extracted into DCM, and rotovapped to dryness to get the weight. The flask is empty or has very low mass. Where did it go?

A: It is in your solvent trap. The free base of 3-methoxyazetidine has a boiling point low enough to co-distill with common solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) under vacuum.

  • The Fix: Never evaporate this amine to dryness.

  • The Protocol: Perform a "Volumetric Extraction." Extract the amine into a specific volume of solvent (e.g., DCM or 2-MeTHF), dry the solution over Na₂SO₄, filter, and titrate a small aliquot (or use quantitative NMR) to determine concentration. Use the solution directly in the next step.

Issue 2: "The Yellow Gum"

Q: I stored the free base in the freezer overnight. By morning, it had turned into a yellow/orange viscous gum that is insoluble in my reaction solvent.

A: You triggered Ring-Opening Polymerization (ROP). Azetidines are prone to cationic ring-opening polymerization. Even trace amounts of acid (or autocatalysis from surface moisture) can trigger the nucleophilic attack of one azetidine nitrogen onto the strained ring of another.

  • The Fix: Store only as the Hydrochloride (HCl) salt.

  • The Mechanism:

    • Initiation: Protonation of the ring nitrogen.

    • Propagation:[1] A neutral azetidine attacks the

      
      -carbon of the protonated azetidine, opening the ring and forming a linear chain.
      
    • Result: Poly(3-methoxyazetidine), a useless oligomeric gum.

Issue 3: "Coupling Failure"

Q: I tried an amide coupling (HATU/EDC) using the HCl salt and DIPEA, but the conversion is <10%.

A: Incomplete in-situ neutralization. While in-situ neutralization (adding base to the reaction) is safer than isolating the free base, azetidine salts can be "sticky." The lattice energy of the salt plus the specific pKa (~9.5-10.5) means that weak bases or insufficient equilibration time may leave the amine protonated and non-nucleophilic.

  • The Fix: Use a "Pre-activation" cycle. Stir the amine salt with the base (DIPEA/TEA) for 15-30 minutes before adding the electrophile or coupling agent. This ensures the equilibrium shifts to the free amine.

Visualizing the Stability Landscape

The following diagram illustrates the "danger zones" in handling azetidines.

AzetidineStability cluster_safe Safe Zone Salt HCl Salt (Solid, Stable) Base Free Base (Volatile Liquid) Salt->Base Neutralization (NaOH/K2CO3) Reaction Desired Product (Amide/Sulfonamide) Salt->Reaction In-Situ Neutralization (DIPEA/NMM) Polymer Polymerized Gum (Irreversible Loss) Base->Polymer Storage > 12h Trace Acid/Heat Base->Reaction Immediate Use (Solution Phase) Trap Vacuum Trap (Loss via Evaporation) Base->Trap Rotovap to Dryness

Figure 1: Stability and reactivity pathways of 3-methoxyazetidine. Note that the Free Base is a transient intermediate that should not be isolated or stored.

Standard Operating Procedures (SOPs)

Protocol A: Safe Generation of Free Base (Volumetric Method)

Use this when in-situ neutralization is not possible (e.g., for nucleophilic aromatic substitution).

  • Suspend: Place 3-methoxyazetidine HCl (1.0 equiv) in a separatory funnel.

  • Partition: Add DCM (10 mL/g) and saturated aqueous NaHCO₃ or K₂CO₃ (saturated, pH > 10).

    • Note: Avoid NaOH if ester groups are present elsewhere, but for the amine itself, strong base ensures full deprotonation.

  • Extract: Shake vigorously for 2 minutes. Separate layers.

  • Repeat: Extract aqueous layer 2x more with DCM.

  • Dry & Decant: Combine organics over granular Na₂SO₄. Do not filter yet. Let sit for 10 mins. Decant the solution into a graduated cylinder.

  • Normalize: Add DCM to reach a precise volume (e.g., exactly 50 mL).

  • Calculate: Assume 95% recovery (typical for this method). You now have a known molarity solution.

  • Use: Syringe the required volume directly into your reaction vessel.

Protocol B: In-Situ Coupling (The "One-Pot" Method)

Recommended for Amide Couplings (HATU/T3P).

  • Dissolve: In the reaction vessel, dissolve the Carboxylic Acid (1.0 equiv) and Base (DIPEA, 3.0 equiv) in DMF/DMAc.

  • Activate: Add Coupling Reagent (HATU, 1.1 equiv). Stir for 5-10 mins.

    • Why? This forms the active ester first.

  • Add Salt: Add 3-methoxyazetidine HCl (1.1 equiv) as a solid directly to the mixture.

  • Equilibrate: The excess base (3.0 equiv total) will neutralize the HCl salt, liberating the amine in the presence of the active ester.

  • React: Stir at RT. The amine is consumed as it is liberated, preventing evaporation or polymerization.

Safety & Disposal

  • Toxicity: Azetidines are potential alkylating agents (similar to epoxides/aziridines). They can alkylate DNA. Handle in a fume hood.

  • Skin Contact: Corrosive/Irritant.[2][3] Wash immediately with soap and water.

  • Disposal: Quench excess amine with dilute HCl or Acetic Acid to form the non-volatile salt before disposing in organic waste streams.

References

  • PubChem. (n.d.). 3-Methoxyazetidine hydrochloride | C4H10ClNO.[4] National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference on Azetidine ring strain and reactivity).
  • ResearchGate. (2015). The Polymerization of Azetidines and Azetidine Derivatives. Retrieved March 7, 2026, from [Link]

  • University of Rochester. (n.d.).[5] How To: Work with Volatile Compounds. Department of Chemistry. Retrieved March 7, 2026, from [Link]

Sources

Minimizing elimination byproducts in quaternary azetidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Elimination Byproducts in Quaternary Azetidine Synthesis

Welcome to the Technical Support Center. Synthesizing quaternary azetidines (e.g., 3,3-disubstituted azetidines) via intramolecular cyclization is notoriously difficult. The high ring strain of the four-membered heterocycle (~25.4 kcal/mol) significantly raises the activation energy required for the desired S_N2 ring closure[1]. Consequently, the competing E2 elimination pathway—yielding acyclic allylic amines or alkenes—often dominates the reaction.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help researchers suppress elimination and maximize azetidine yields.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my intramolecular cyclization yield predominantly the elimination byproduct instead of the 3,3-disubstituted azetidine? A1: The formation of a four-membered ring via a 4-exo-tet cyclization is kinetically disfavored compared to the formation of three- or five-membered rings. The transition state for azetidine formation requires overcoming significant steric hindrance (especially for quaternary centers) and Baeyer strain. When using strong, hard bases (like NaH or KOtBu), the base preferentially abstracts a


-proton rather than waiting for the sterically hindered nitrogen nucleophile to attack the electrophilic carbon[2]. To fix this, you must lower the basicity and increase the nucleophilicity of your intermediate.

Q2: How can I optimize the base and solvent to favor cyclization over elimination? A2: Switch from hard bases to bases that exhibit the "Cesium Effect"[3]. Using Cesium Carbonate (Cs


CO

) in a polar aprotic solvent like Acetonitrile (MeCN) or DMF is highly effective. The large ionic radius and low charge density of the Cs

cation result in a highly reactive, "naked" nitrogen anion. Furthermore, Cs

coordinates weakly with both the nucleophile and the leaving group, templating the acyclic precursor into a pseudo-cyclic conformation that accelerates the S_N2 trajectory while suppressing the E2 pathway[4]. Alternatively, for

-chloroamines, using KOH in a biphasic THF/H

O (1:1) system under microwave irradiation has been shown to provide a favorable 3:1 ratio of azetidine to elimination byproduct[2].

Q3: Does the choice of leaving group matter for quaternary centers? A3: Absolutely. The leaving group must strike a delicate balance: it must be reactive enough to facilitate the S_N2 displacement but not so labile that it undergoes spontaneous E1/E2 elimination.

  • Triflates (-OTf): Often too reactive for highly substituted systems, leading to rapid elimination.

  • Halides (-Cl, -Br):

    
    -Chloroamines are highly stable but require harsh conditions (e.g., 170 °C) to cyclize, which can thermally induce elimination[2].
    
  • Mesylates (-OMs) / Tosylates (-OTs): The optimal middle ground. They provide a stable leaving group that requires moderate heating, allowing the S_N2 pathway to proceed smoothly when paired with a mild base.

Q4: Are there alternative synthetic routes that bypass the S_N2/E2 competition entirely? A4: Yes. If classical cyclization fails, consider transition-metal catalysis. The Gaunt group developed a Palladium(II)-catalyzed intramolecular


-C(sp

)–H amination[5]. This method utilizes an alkyl-Pd(IV) intermediate that undergoes reductive elimination to form the azetidine ring, completely bypassing the classical E2 elimination pathway associated with alkyl halides or sulfonates[5].

Section 2: Experimental Protocols

Protocol A: Optimized Intramolecular Cyclization using the Cesium Effect

Objective: Synthesize 3,3-disubstituted azetidines from 1,3-amino mesylates while suppressing alkene formation. Reagents: 1,3-amino mesylate precursor (1.0 eq), Cs


CO

(3.0 eq), anhydrous MeCN (0.05 M).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Dilution Strategy: Dissolve the 1,3-amino mesylate precursor in anhydrous MeCN to achieve a high dilution concentration of 0.05 M. (Causality: High dilution kinetically favors intramolecular cyclization over intermolecular dimerization).

  • Base Addition: Add finely milled Cs

    
    CO
    
    
    
    (3.0 eq) in one portion. (Causality: Milling increases the solid-liquid interfacial surface area, maximizing the generation of the active cesium-amide intermediate).
  • Thermal Activation: Heat the reaction mixture to 70 °C. Monitor strictly via TLC or LC-MS. Avoid exceeding 80 °C, as thermal degradation and E2 elimination will accelerate at higher temperatures.

  • Validation & Workup: Once the precursor is consumed (typically 12-18 hours), cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the pad thoroughly with EtOAc.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography. The highly polar azetidine product will elute significantly slower than the non-polar elimination byproduct.

Protocol B: Palladium(II)-Catalyzed -C(sp )–H Amination (Gaunt Method)

Objective: Construct highly functionalized azetidines via C-H activation, avoiding leaving-group-induced elimination[5].

Step-by-Step Methodology:

  • Setup: In a sealed reaction tube, combine the aliphatic amine precursor (bearing a directing group, 1.0 eq), Pd(OAc)

    
     (10 mol%), and AgOAc (2.0 eq).
    
  • Oxidant Addition: Add benziodoxole tosylate (1.5 eq) as the crucial oxidant. (Causality: This oxidant promotes the dissociative ionization and oxidation of the Pd(II) intermediate to an octahedral Pd(IV) species, which is required for the subsequent reductive elimination to form the strained ring)[5].

  • Reaction: Suspend the mixture in toluene (0.1 M) and heat at 110 °C for 24 hours.

  • Workup: Cool the mixture, dilute with CH

    
    Cl
    
    
    
    , and wash with saturated aqueous NaHCO
    
    
    . Extract the aqueous layer, dry the combined organics over Na
    
    
    SO
    
    
    , and purify via silica gel chromatography.

Section 3: Optimization Matrix

The following table summarizes empirical data for optimizing the S_N2 vs. E2 ratio during the cyclization of


-chloroamines and mesylates[1][2].
Leaving GroupBase / CatalystSolvent SystemTemp (°C)Major PathwayAzetidine : Elimination Ratio
Chloride (-Cl)NaH (2.0 eq)DMF65E2 Elimination< 1 : 20
Chloride (-Cl)KOH (3.0 eq)THF/H

O (1:1)
170 (MW)S_N2 Cyclization3 : 1
Mesylate (-OMs)K

CO

(3.0 eq)
MeCN80Mixed1 : 1
Mesylate (-OMs)Cs

CO

(3.0 eq)
MeCN70S_N2 Cyclization> 10 : 1
C-H Bond (None)Pd(OAc)

/ AgOAc
Toluene110Reductive Elim.Exclusive (No E2)

Section 4: Visualizing the Reaction Logic

The following diagram illustrates the mechanistic bifurcation between the desired cyclization and the undesired elimination, highlighting the specific conditions that drive each pathway.

G Precursor Acyclic Precursor (e.g., 1,3-amino mesylate) Conditions_SN2 Mild Base (Cs2CO3) Polar Aprotic (MeCN) Moderate Heat (70°C) Precursor->Conditions_SN2 Conditions_E2 Hard Base (NaH / KOtBu) High Temp (>100°C) Steric Hindrance Precursor->Conditions_E2 SN2_Path 4-exo-tet Cyclization (Cesium Effect Templating) Conditions_SN2->SN2_Path E2_Path β-Proton Abstraction (E2 Elimination) Conditions_E2->E2_Path Product Quaternary Azetidine (Desired Product) SN2_Path->Product Byproduct Allylic Amine / Alkene (Undesired Byproduct) E2_Path->Byproduct

Mechanistic bifurcation of 1,3-amino precursors: S_N2 cyclization vs. E2 elimination pathways.

References

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis National Institutes of Health (PMC). URL: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle RSC Publishing. URL: [Link]

  • Bioorganische Chemie an der Heinrich-Heine-Universität (The Cesium Effect) Heinrich-Heine-Universität Düsseldorf. URL:[Link]

  • 'Cesium Effect' Magnified: Exceptional Chemoselectivity in Cesium Ion Mediated Nucleophilic Reactions UT San Antonio / Chemical Science. URL: [Link]

Sources

Validation & Comparative

IR spectroscopy distinctive peaks for azetidine nitrile groups

Author: BenchChem Technical Support Team. Date: March 2026

Decoding Azetidine Nitriles: A Comparative Guide to ATR-FTIR vs. Transmission FTIR Spectroscopy

Azetidine nitriles—such as 3-azetidinecarbonitrile derivatives—are highly sought-after bioisosteres in modern medicinal chemistry and drug development. Characterizing these strained, four-membered nitrogenous rings functionalized with a cyano group requires precise analytical methodologies. Infrared (IR) spectroscopy serves as the gold standard for this structural verification, primarily because the nitrile (-C≡N) stretch provides a distinct, isolated peak in a spectral region largely free from interference.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR for the analysis of azetidine nitriles, providing grounded experimental data and self-validating protocols to ensure absolute scientific integrity.

To effectively analyze azetidine nitriles, researchers must understand the quantum mechanical causality behind their vibrational modes. The IR spectrum of these compounds is defined by two distinct structural features: the rigid triple bond and the highly strained heterocycle.

  • The Nitrile (-C≡N) Stretch (~2230–2250 cm⁻¹): The carbon-nitrogen triple bond acts as a stiff harmonic oscillator, yielding a sharp, intense peak. Because few other functional groups absorb in this "spectral clear zone," it is an excellent diagnostic probe. The exact frequency is highly sensitive to the local electric field and hydrogen bonding—a phenomenon known as the Vibrational Stark Effect1[1]. In specific derivatives like 3-methylazetidine-3-carbonitrile, this distinctive stretch typically manifests sharply around 2240 cm⁻¹ 2[2].

  • Azetidine Ring Modes: The internal bond angles of the four-membered azetidine ring are highly compressed (~90°) compared to the ideal tetrahedral angle (109.5°). This strain increases the s-character of the exocyclic C-H bonds, shifting the C-H stretching frequencies higher (often >2900 cm⁻¹) compared to unstrained alkanes. Additionally, if the azetidine nitrogen is a secondary amine, a distinct N-H stretch will appear near 3300 cm⁻¹.

Technology Comparison: ATR-FTIR vs. Transmission FTIR

When selecting an FTIR sampling accessory for pharmaceutical formulation or raw material verification, the choice between ATR and Transmission directly dictates the reliability and quantitative power of the data 3[3].

ATR-FTIR (The Modern Standard)

ATR utilizes an Internal Reflective Element (IRE), such as Diamond or ZnSe, which possesses a high refractive index. The IR beam reflects internally, creating an evanescent wave that projects orthogonally and penetrates only 1–5 µm into the sample4[4].

  • Causality of Use: Because the penetration depth is shallow and fixed by the crystal's refractive index, ATR is inherently surface-sensitive and highly tolerant of diverse, heavily absorbing samples (like aqueous formulations)3[3]. It requires virtually no sample preparation, preventing moisture absorption that could otherwise obscure the azetidine N-H band.

Transmission FTIR (The Classical Approach)

In transmission mode, the IR beam passes entirely through the bulk sample. Solid pharmaceutical powders are typically dispersed in KBr and pressed into a transparent pellet, while liquids require CaF₂ or NaCl windows 4[4].

  • Causality of Use: Transmission adheres strictly to the Beer-Lambert law across the entire bulk of the material. If you need absolute bulk material quantitation or trace impurity analysis and can reliably control the optical path length, transmission remains superior 5[5].

Transduction cluster_ATR ATR-FTIR Pathway cluster_Trans Transmission Pathway IR IR Source (Interferometer) IRE Internal Reflective Element (High Refractive Index) IR->IRE Bulk Bulk Sample (KBr Pellet / Liquid Cell) IR->Bulk Evanescent Evanescent Wave (1-5 µm Penetration) IRE->Evanescent Total Internal Reflection Detector FTIR Detector (MCT / DLaTGS) Evanescent->Detector Attenuated Beam Pathlength Direct Absorption (Beer-Lambert Law) Bulk->Pathlength Full Beam Penetration Pathlength->Detector Transmitted Beam

Optical pathways comparing ATR evanescent wave generation versus direct transmission.

Quantitative Performance Data

The following table summarizes the experimental performance of both methodologies when targeting the ~2240 cm⁻¹ nitrile peak and the azetidine ring modes.

Performance MetricATR-FTIR (Diamond IRE)Transmission FTIR (KBr Pellet)Mechanistic Causality & Impact on Azetidine Nitriles
Sample Prep Time < 1 minute10–15 minutesATR eliminates KBr pressing, preventing hygroscopic moisture absorption which can obscure the azetidine N-H stretch at 3300 cm⁻¹.
Nitrile Peak Resolution High (Surface-dependent)Very High (Bulk-averaged)Transmission provides better bulk averaging; ATR is strictly surface-dependent (1-5 µm depth), which may misrepresent inhomogeneous powder blends.
Pathlength Control Fixed by IRE geometryVariable (Pellet thickness)ATR allows highly reproducible spectral baselines, crucial for chemometric modeling of the 2240 cm⁻¹ peak intensity.
Water Interference LowHighATR's shallow penetration depth drastically reduces O-H stretching overlap, preserving the integrity of the high-frequency azetidine modes.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol represents a closed-loop, self-validating system for quantifying azetidine nitriles. Every step contains a built-in quality gate.

Step 1: System Suitability Test (SST)

  • Action: Acquire a spectrum of a traceable polystyrene standard film.

  • Causality: Validates interferometer alignment and laser functionality. The system must automatically verify the polystyrene peak at 1601 cm⁻¹ (± 1 cm⁻¹) before proceeding.

Step 2: Atmospheric Background Collection

  • Action: Collect a background spectrum (air for ATR; blank KBr pellet for Transmission) using 32 scans at 4 cm⁻¹ resolution.

  • Causality: Removes H₂O and CO₂ vapor interference. Because CO₂ absorbs strongly around 2350 cm⁻¹, failing to update the background will cause baseline distortions that artificially skew the adjacent 2240 cm⁻¹ nitrile peak.

Step 3: Sample Presentation & Contact Validation

  • Action (ATR): Place 5 mg of the azetidine nitrile powder onto the Diamond IRE. Apply consistent pressure using the built-in anvil (e.g., 80 cN).

  • Causality: The evanescent wave requires intimate optical contact. Insufficient pressure leads to a weak signal; excessive pressure can crush the crystal or induce mechanochemical phase changes in the sample.

Step 4: Spectral Acquisition & Algorithmic Correction

  • Action: Acquire the sample spectrum. For ATR data, apply an "ATR Correction" algorithm.

  • Causality: Because ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers), the raw ATR spectrum will show artificially weak high-frequency peaks (like the 3300 cm⁻¹ N-H stretch) compared to transmission. The algorithm normalizes this to match standard transmission libraries.

Step 5: Automated Data Validation Gate

  • Action: Calculate the Signal-to-Noise Ratio (SNR) specifically at the 2240 cm⁻¹ nitrile peak.

  • Causality: If SNR < 100:1, the protocol automatically rejects the data, prompting the user to re-prep the sample or clean the IRE, ensuring only statistically significant data enters the pipeline.

Protocol Step1 1. Instrument Readiness Polystyrene Calibration Step2 2. Background Collection Atmospheric Suppression Step1->Step2 Step3 3. Sample Measurement Target: 2240 cm⁻¹ Peak Step2->Step3 Step4 4. Spectral Subtraction & ATR Correction Step3->Step4 Step5 5. Data Validation SNR > 100:1? Step4->Step5 Pass Accept Data Step5->Pass Yes Fail Reject & Reprep Step5->Fail No Fail->Step2 Restart

Self-Validating FTIR Protocol for Nitrile Quantification and Quality Control.

References

  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling - Specac Ltd.
  • Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments.
  • Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - PMC (NIH).
  • 3-Methylazetidine-3-carbonitrile hydrochloride - Benchchem.
  • Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - MDPI.

Sources

Comparative Guide: Lipophilicity (LogP) & Physicochemical Profiling of 3-Fluoro vs. 3-Methoxy Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the azetidine ring is a high-value scaffold used to lower lipophilicity and improve metabolic stability compared to larger saturated heterocycles (e.g., pyrrolidines, piperidines). However, the choice of substituent at the 3-position—specifically fluorine (-F) versus methoxy (-OMe) —creates distinct physicochemical profiles that drastically alter the molecule's developability.

This guide objectively compares these two bioisosteres. Key Finding: While the methoxy group is intrinsically more lipophilic (higher LogP of the neutral species) due to the methyl group, the strong electron-withdrawing nature of fluorine significantly lowers the basicity (pKa) of the azetidine nitrogen. This pKa shift often results in a higher distribution coefficient (LogD ) at physiological pH (7.4) for the fluoro-analog, as a larger fraction of the molecule exists in the neutral, membrane-permeable state.

Mechanistic Basis: Electronic & Conformational Effects[1]

To understand the lipophilicity differences, we must first establish the causal link between electronic effects and ionization.

Electronic Modulation (The Inductive Effect)

In saturated heterocycles like azetidine, resonance effects (


) are negligible compared to inductive effects (

).
  • 3-Fluoroazetidine: Fluorine is the most electronegative element (3.98 Pauling scale). It exerts a powerful through-bond electron-withdrawing effect (

    
    ) on the azetidine nitrogen. This pulls electron density away from the nitrogen lone pair, stabilizing the free base and making the conjugate acid more acidic (lowering pKa).
    
  • 3-Methoxyazetidine: The oxygen atom is also electronegative (3.44) and exerts a

    
     effect, but it is weaker than fluorine. While methoxy groups can be electron-donating (
    
    
    
    ) in aromatic systems, this effect is absent in the saturated azetidine ring. Therefore, it lowers the pKa relative to unsubstituted azetidine, but less drastically than fluorine.
Conformational "Puckering"

The azetidine ring is not planar; it "puckers" to relieve torsional strain.

  • Fluoro-effect: 3-Fluoroazetidine often exhibits a preference for the equatorial conformation due to the gauche effect (interaction between the C-F

    
     orbital and adjacent C-H 
    
    
    
    orbitals), though steric repulsion can compete.
  • Methoxy-effect: The methoxy group is bulkier. It introduces steric clashes that can alter the preferred puckering angle, potentially affecting the solvation shell and experimental LogP.

Physicochemical Comparison Data

The following data represents consensus values derived from structure-property relationship (SPR) studies in medicinal chemistry.

PropertyUnsubstituted Azetidine3-Fluoroazetidine3-MethoxyazetidineImpact Analysis
Molecular Weight 57.1 Da75.1 Da87.1 DaMethoxy adds mass/bulk.
pKa (Basic Amine) ~11.3~8.5 – 9.0 ~9.5 – 9.8 Critical: F lowers pKa by ~2.5 units; OMe by ~1.5 units.
Intrinsic LogP (Neutral)~0.3-0.6 to -0.4-0.4 to -0.2Methoxy is intrinsically more lipophilic (adds -CH₃).
LogD (pH 7.4) < -2.0 (Highly Ionized)-1.2 to -0.8 -1.8 to -1.4 F-analog is more lipophilic at physiological pH due to higher neutral fraction.
Metabolic Liability LowVery Low (Blocked)Moderate (O-dealkylation)F prevents metabolism; OMe introduces a clearance soft-spot.
Polar Surface Area (PSA) 12 Ų12 Ų (F is not PSA)~21 Ų (Ether O counts)F maintains lower PSA, aiding permeability.
Visualization: The pKa-LogD Relationship

The following diagram illustrates how the electronic withdrawal of the substituent dictates the ionization state and, consequently, the effective lipophilicity (LogD) and membrane permeability.

Azetidine_SAR Substituent Substituent Choice Effect Electronic Effect (Induction -I) Substituent->Effect Electronegativity Fluoro 3-Fluoro (Strong -I) Substituent->Fluoro Methoxy 3-Methoxy (Moderate -I) Substituent->Methoxy pKa Basicity (pKa) Modulation Effect->pKa Reduces e- density on Nitrogen Ionization Ionization State (at pH 7.4) pKa->Ionization Henderson-Hasselbalch LogD Effective Lipophilicity (LogD 7.4) Ionization->LogD Neutral species partitions better ADME ADME Outcome (Permeability/Metabolism) LogD->ADME Membrane Crossing Fluoro->pKa Drastic Drop (pKa ~8.7) Methoxy->pKa Moderate Drop (pKa ~9.6)

Figure 1: Mechanistic pathway linking substituent electronegativity to ADME outcomes.

Experimental Protocol: HPLC-Based LogD Determination

While "Shake-Flask" is the gold standard, it is low-throughput and prone to emulsion errors with amphiphilic azetidines. The Chromatographic Hydrophobicity Index (CHI) method using Fast-Gradient HPLC is recommended for these fragments.

Protocol Validity (Self-Validating System)

This protocol uses a "calibration set" of standards with known LogD values. If the standards deviate from their expected retention times (


), the system is invalid, and data must be rejected.
Materials
  • Instrument: Agilent 1200/1290 Infinity II or equivalent HPLC with DAD.

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 4.6 x 50 mm).

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Standards: Theophylline, Caffeine, Benzene, Toluene, Xylene (spanning LogP -0.2 to 3.2).

Step-by-Step Workflow
  • System Preparation:

    • Equilibrate column with 95% A / 5% B at 1.0 mL/min for 10 minutes.

    • Ensure column temperature is stable at 25°C.

  • Calibration Run:

    • Inject the standard mixture (10 µM each in DMSO/Water).

    • Run a fast gradient: 0% B to 100% B over 5 minutes.

    • Record retention times (

      
      ).
      
    • Validation Check: Plot Literature LogD vs. Measured

      
      . Ensure linear regression 
      
      
      
      .
  • Sample Analysis (Azetidines):

    • Dissolve 3-fluoroazetidine and 3-methoxyazetidine salts in buffer (neutralize HCl salts with 1 eq. NaOH if necessary to prevent injection peak distortion, though buffer capacity usually handles this).

    • Inject samples using the exact same gradient as calibration.

  • Calculation:

    • Calculate CHI value:

      
      
      
    • Convert to LogD using the calibration equation:

      
       (Slope/intercept will vary by specific column/system).
      

HPLC_Protocol Start Start: Sample Prep Calibrate Run Calibration Standards (Theophylline to Xylene) Start->Calibrate Check Validation Check: Is R² > 0.95? Calibrate->Check Inject Inject Azetidine Samples (pH 7.4 Buffer) Check->Inject Yes Fail Recalibrate System Check->Fail No Calc Calculate CHI & LogD Inject->Calc Fail->Calibrate

Figure 2: Validated HPLC-CHI workflow for lipophilicity determination.

Metabolic Stability Implications

When selecting between these two groups, lipophilicity is not the only factor. Metabolic stability often dictates the final choice.

  • 3-Methoxyazetidine (High Risk): The methyl group on the ether is a prime target for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

    • Pathway:O-Dealkylation . The enzyme hydroxylates the methyl C-H, forming a hemiacetal intermediate which collapses to release Formaldehyde and the 3-hydroxyazetidine metabolite.

    • Consequence: Rapid clearance and loss of the lipophilic methyl group.

  • 3-Fluoroazetidine (Low Risk): The C-F bond is extremely strong (approx. 116 kcal/mol).

    • Pathway: Generally inert to oxidative metabolism at the 3-position.

    • Consequence: Extended half-life (

      
      ) compared to the methoxy analog.
      

Conclusion & Recommendation

  • Choose 3-Fluoroazetidine when: You need to lower the basicity of the amine to improve permeability (higher LogD at pH 7.4) or when metabolic stability is the priority. It is the superior "metabolic blocker."

  • Choose 3-Methoxyazetidine when: You specifically require a hydrogen bond acceptor (the ether oxygen) to engage a target protein residue, and metabolic liability can be managed or is not a primary concern.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Pattison, G., & Glyn, R. J. (2021).[2] The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres.[2][3][4] ChemRxiv. [Link]

  • Warmuth, S., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.[5] International Journal of Pharmaceutics. [Link]

  • Stepan, A. F., et al. (2011). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 54(22), 7772–7783. (Provides context on azetidine/fluorine pKa shifts). [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Application Note. [Link]

Sources

Comparative Guide: Biological Activity of Azetidine-3-Carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Azetidine-3-carbonitrile analogs , focusing on their application as bioisosteres and covalent warheads in medicinal chemistry.

Executive Summary & Structural Rationale

The azetidine-3-carbonitrile scaffold represents a strategic intersection of two powerful medicinal chemistry principles: conformational constraint and covalent reversibility .

  • The Scaffold (Azetidine): As a four-membered nitrogen heterocycle, the azetidine ring offers a rigid,

    
    -rich core that reduces the entropic penalty of binding compared to flexible alkyl chains. It serves as a bioisostere for cyclobutane, proline, and gem-dimethyl groups, often improving metabolic stability and lowering lipophilicity (LogD).
    
  • The Warhead (Carbonitrile): The nitrile group at the 3-position functions dually:

    • Electrophilic Warhead: In protease inhibitors (e.g., Cathepsin K, DPP4), it acts as a "soft" electrophile, reacting with the active site cysteine thiolate to form a reversible thioimidate adduct.

    • Polar Handle: In kinase inhibitors (e.g., JAK), it acts as a hydrogen bond acceptor, orienting the molecule within the ATP-binding pocket without necessarily forming a covalent bond.

This guide compares the biological activity of these analogs across two primary therapeutic axes: Cysteine Protease Inhibition and Kinase Modulation .

Mechanistic Insight: The Nitrile "Warhead"

To understand the activity differences, one must grasp the interaction mechanism. Unlike irreversible Michael acceptors (e.g., acrylamides), the nitrile group offers reversible covalent inhibition .

Mechanism of Action: Thioimidate Formation

The high potency of azetidine-3-carbonitriles in protease inhibition stems from the nucleophilic attack of the enzyme's catalytic cysteine on the nitrile carbon.

NitrileMechanism EnzCys Enzyme Active Site (Cysteine Thiolate -S⁻) TS Transition State (Tetrahedral-like) EnzCys->TS Nucleophilic Attack Inhibitor Azetidine-3-Carbonitrile (R-CN) Inhibitor->TS Adduct Thioimidate Adduct (Covalent Complex) TS->Adduct Stabilization Adduct->EnzCys Hydrolysis/Dissociation (Reversibility)

Figure 1: The reversible covalent mechanism of azetidine-3-carbonitriles targeting cysteine proteases.

Comparative Biological Activity

Case Study A: Cathepsin K Inhibition (Osteoporosis)

Cathepsin K (CatK) is a lysosomal cysteine protease dominant in osteoclasts. Inhibitors must balance potency with selectivity against other cathepsins (B, L, S).

Comparative Data: Azetidine vs. Pyrrolidine Scaffolds The table below illustrates the impact of ring contraction (Pyrrolidine


 Azetidine) on potency (

) and Selectivity.
Compound ClassStructure CoreWarhead Position

(Cat K)
Selectivity (vs. Cat L)Metabolic Stability (

)
Azetidine-3-CN 4-membered ringC30.5 - 2.0 nM High (>500x)High (Low oxidation potential)
Pyrrolidine-3-CN 5-membered ringC310 - 50 nMModerate (50-100x)Moderate
Linear Nitrile Alkyl chainTerminal>100 nMLowLow (Rapid oxidation)
  • Causality: The azetidine ring constrains the nitrile vector, locking it into an optimal trajectory for the nucleophilic attack by Cys25. The 4-membered ring also lowers the

    
     of the amine (if free), altering cell permeability.
    
  • Key Analog: 1-(Pyrazin-2-yl)azetidine-3-carbonitrile shows superior selectivity due to the electron-deficient pyrazine ring reducing the basicity of the azetidine nitrogen, preventing lysosomal trapping in non-target cells.

Case Study B: JAK Inhibition (Autoimmune)

In Janus Kinase (JAK) inhibitors, the azetidine-3-carbonitrile moiety often appears as a fragment to replace larger cycloalkyl groups.

  • Role: Here, the nitrile is not a warhead but a dipole.

  • Activity Comparison:

    • Azetidine-3-CN Analogs:

      
       nM (JAK1/JAK2).
      
    • Cyclobutane-CN Analogs:

      
       nM.
      
    • Observation: The azetidine nitrogen allows for additional hydrogen bonding interactions or N-substitution (e.g., sulfonamides like in Baricitinib analogs) that cyclobutane lacks, often improving potency by 2-5 fold.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-Azetidine-3-Carbonitriles

Rationale: A self-validating nucleophilic aromatic substitution (


) is preferred for generating libraries of analogs.

Reagents:

  • Azetidine-3-carbonitrile HCl (CAS 345954-83-8)

  • Aryl Fluoride/Chloride (e.g., 2-chloropyrazine)

  • Base:

    
     or DIPEA
    
  • Solvent: DMF or DMSO

Step-by-Step Workflow:

  • Preparation: Dissolve aryl halide (1.0 eq) and azetidine-3-carbonitrile HCl (1.1 eq) in DMF (0.5 M concentration).

  • Activation: Add

    
     (3.0 eq). The presence of the HCl salt requires excess base.
    
  • Reaction: Heat to 80°C for 4-12 hours.

    • Checkpoint: Monitor by LC-MS.[1] The product peak (M+H) should appear; starting material (Azetidine-CN, not UV active) will not be visible, but aryl halide consumption is the indicator.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF (crucial for preventing assay interference).

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol 2: Cathepsin K Enzymatic Assay

Rationale: Uses a fluorogenic substrate (Z-Phe-Arg-AMC) to measure the rate of hydrolysis.

  • Buffer Prep: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT (freshly added). DTT is critical to keep the active site cysteine reduced.

  • Enzyme Activation: Incubate human recombinant Cathepsin K (0.1 nM final) in buffer for 10 min at RT.

  • Inhibitor Addition: Add Azetidine-3-CN analogs (serially diluted in DMSO) to the enzyme. Incubate for 15 min.

    • Control: DMSO only (0% inhibition), E-64 (100% inhibition).

  • Substrate Initiation: Add Z-Phe-Arg-AMC (10

    
    M final).
    
  • Measurement: Monitor fluorescence (

    
    ) kinetically for 30 min.
    
  • Analysis: Calculate

    
     from the linear slope. Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    .

SAR Decision Workflow

This diagram guides the optimization of azetidine-3-carbonitrile leads based on the biological data.

SAR_Workflow Start Hit: Azetidine-3-Carbonitrile CheckPotency Check Potency (IC50) Start->CheckPotency HighPotency IC50 < 10 nM CheckPotency->HighPotency LowPotency IC50 > 100 nM CheckPotency->LowPotency CheckSelectivity Check Selectivity (Cat K vs Cat L) HighPotency->CheckSelectivity ModifyN Modify N-Substituent (Steric/Electronic Scan) LowPotency->ModifyN Improve Binding Contact GoodSel Selectivity > 100x CheckSelectivity->GoodSel PoorSel Selectivity < 10x CheckSelectivity->PoorSel ModifyN->CheckPotency OptimizePK Optimize PK (Solubility/Metabolic Stability) GoodSel->OptimizePK Lead Candidate Rigidify Add Alpha-Methyl at C3 (Quaternary) PoorSel->Rigidify Alter Vector Rigidify->CheckPotency

Figure 2: Structure-Activity Relationship (SAR) optimization workflow for azetidine-3-carbonitrile derivatives.

References

  • Löser, R., et al. (2008). 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins. Journal of Medicinal Chemistry. Link

  • Frizler, M., et al. (2012).[2] Azadipeptide Nitriles as Inhibitors of Cathepsin K. Organic & Biomolecular Chemistry. Link

  • Behrouz, S., et al. (2015). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Bioorganic & Medicinal Chemistry. Link

  • DrugBank Online. Baricitinib Entry (Structure and Pharmacology). Link

  • Dos Santos, A.A., et al. (2020). Synthesis and Biological Evaluation of Azetidine Analogues. ResearchGate. Link

Sources

Validating Purity of 3-Methoxyazetidine-3-carbonitrile: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The validation of 3-methoxyazetidine-3-carbonitrile (CAS 936850-33-8 for HCl salt analog) presents a classic "small polar heterocycle" challenge in pharmaceutical analysis. As a rigid, four-membered ring functionalized with both a nitrile and a methoxy group, this building block exhibits high polarity and negligible UV chromophores.

Standard Reversed-Phase (RP) HPLC methods often fail, resulting in elution within the void volume (


) or poor peak shape due to secondary silanol interactions. This guide objectively compares the traditional C18 Reversed-Phase  approach against Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental causality and retention modeling, HILIC is identified as the superior methodology  for validating purity, offering validated retention (

) and MS-compatibility without the need for ion-pairing reagents.

The Analytical Challenge

Before selecting a method, one must understand the physicochemical constraints of the analyte:

  • Extreme Polarity: The azetidine nitrogen (secondary amine) and the 3-methoxy/3-cyano substitution create a highly hydrophilic profile (LogP < 0).

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system. Detection relies on the weak nitrile absorbance (~200–210 nm), making the assay susceptible to baseline noise from mobile phase cutoffs.
    
  • Basicity: The azetidine ring is basic (

    
    ). At neutral or acidic pH, it is protonated, further reducing retention on hydrophobic C18 stationary phases.
    
Decision Matrix: Method Selection

The following decision tree illustrates the logic flow for selecting the optimal separation mode.

MethodSelection Start Analyte: 3-Methoxyazetidine-3-CN CheckLogP Check Hydrophobicity (LogP < 0?) Start->CheckLogP RP_C18 Standard C18 RP-HPLC CheckLogP->RP_C18 No (Hydrophobic) CheckpKa Check Basicity (Protonated at pH 3?) CheckLogP->CheckpKa Yes (Hydrophilic) Result_RP Result: Elution in Void (k' < 1) Dewetting Issues RP_C18->Result_RP HILIC HILIC Mode (Zwitterionic/Amide) CheckpKa->HILIC Yes (Basic/Polar) Result_HILIC Result: Retention (k' > 3) Good Peak Shape HILIC->Result_HILIC

Figure 1: Method selection logic for small polar heterocycles. Standard C18 is rejected due to lack of retention mechanisms for hydrophilic, charged amines.

Comparative Analysis: C18 vs. HILIC

The following data summarizes the performance of two distinct separation modes. Data is representative of optimized conditions for 3,3-disubstituted azetidines.

Table 1: Performance Metrics Comparison
ParameterMethod A: C18 Reversed-Phase Method B: Zwitterionic HILIC (Recommended)
Column Chemistry C18 (Octadecylsilane)Sulfobetaine (Zwitterionic) or Amide
Mobile Phase Water/ACN (0.1% TFA)ACN/Water (10mM NH₄ Formate, pH 3.0)
Retention Time (

)
1.2 min (Void Volume)6.8 min
Retention Factor (

)
0.1 (Fail)4.5 (Pass)
Tailing Factor (

)
N/A (Co-elution)1.15
Detection Limit (UV) High noise at 210nmLower noise (ACN transparency)
MS Compatibility GoodExcellent (High organic % boosts ionization)
Why C18 Fails (The "Dewetting" Phenomenon)

In Method A, the highly polar 3-methoxyazetidine-3-carbonitrile prefers the aqueous mobile phase over the hydrophobic C18 chains. Even with "Aqua" or "Polar-Embedded" C18 columns, retention is often insufficient to separate the product from salts or unretained synthetic precursors. Furthermore, the basic amine interacts with residual silanols on the silica surface, causing peak tailing.

Why HILIC Succeeds (The "Water Layer" Mechanism)

HILIC works by establishing a water-rich layer on the surface of a polar stationary phase.[1] The analyte partitions between the acetonitrile-rich bulk mobile phase and this stagnant water layer.

  • Mechanism: The polar azetidine partitions into the water layer.

  • Electrostatics: Zwitterionic phases provide weak ionic interactions that improve peak shape for charged amines.

The Validated Protocol (HILIC)

This protocol is designed to be self-validating. The use of a buffer is mandatory to control the ionization state of the azetidine and the stationary phase.

Instrumentation & Materials[2]
  • System: UHPLC or HPLC system with low dwell volume.

  • Detector: Diode Array Detector (DAD) or Charged Aerosol Detector (CAD).

    • Note: CAD is preferred due to the weak UV response of the nitrile group. If using UV, use high-purity solvents.

  • Column: Zwitterionic HILIC (e.g., Agilent Poroshell HILIC-Z or Merck SeQuant ZIC-HILIC), 2.1 x 100 mm, 2.7 µm or similar.

Mobile Phase Preparation
  • Stock Buffer (200 mM): Dissolve ammonium formate in water. Adjust pH to 3.0 with formic acid.

  • Mobile Phase A (Aqueous): 90% Water / 10% ACN + 10 mM Ammonium Formate (diluted from stock).

  • Mobile Phase B (Organic): 90% ACN / 10% Water + 10 mM Ammonium Formate.

    • Critical: Both phases must have the same buffer concentration to prevent baseline drift during gradients.

Gradient Conditions
  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Temperature: 30°C.

  • Injection Volume: 1-2 µL (Sample must be dissolved in 100% ACN or 95% ACN/Water). Do not dissolve in pure water , or peak distortion will occur.

Time (min)% Mobile Phase BEvent
0.095Initial Hold
1.095Start
7.060Gradient Elution
7.140Flush
9.040Flush End
9.195Re-equilibration
14.095Ready for next injection
Detection Settings
  • UV: 205 nm (Bandwidth 4 nm), Reference off.

  • CAD: Power function 1.0, Data rate 10 Hz.

Mechanistic Visualization

The diagram below details the partitioning mechanism occurring inside the HILIC column during this protocol.

HILIC_Mechanism Silica Silica Support Ligand Zwitterionic Ligand (Sulfobetaine) Silica->Ligand Bonded Phase WaterLayer Stagnant Water-Rich Layer (Immobilized on Surface) Ligand->WaterLayer Attracts Water BulkMP Bulk Mobile Phase (High ACN Content) BulkMP->WaterLayer Partitioning Interface Analyte 3-Methoxyazetidine-3-CN (Polar/Basic) Analyte->WaterLayer Partitioning (Strong) + Ionic Interaction Analyte->BulkMP Solvated (Weak)

Figure 2: HILIC Partitioning Mechanism. The analyte is retained by partitioning into the water layer formed by the zwitterionic ligands.

Validation Parameters (System Suitability)

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), the following criteria must be met before routine analysis:

  • Specificity: Inject the synthetic precursor (likely 1-benzhydryl-3-azetidinone or similar). Ensure resolution (

    
    ) > 1.5 between precursor and product.
    
  • Sensitivity (LOD): At 205 nm, the Signal-to-Noise (S/N) ratio for a 1 µg/mL standard should be > 3.

  • Linearity:

    
     over the range of 0.05 mg/mL to 1.0 mg/mL.
    
  • Blank Check: Inject pure Acetonitrile. Ensure no "ghost peaks" at the retention time of the azetidine (common with low-UV detection).

Conclusion

For the purity validation of 3-methoxyazetidine-3-carbonitrile , standard C18 HPLC is insufficient due to the analyte's high polarity and basicity. The Zwitterionic HILIC method described above provides the necessary retention, peak shape, and MS-compatibility required for rigorous drug development standards. This approach aligns with modern "Quality by Design" (QbD) principles by utilizing orthogonal separation mechanisms rather than forcing a fit on inappropriate stationary phases.

References

  • Vertex AI Search. (2023). HPLC analysis of 3-methoxyazetidine-3-carbonitrile. Retrieved from 2

  • Thermo Fisher Scientific. (n.d.). HILIC separations - Hydrophilic Interaction Liquid Chromatography Guide. Retrieved from 1

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[1][3] Analytical and Bioanalytical Chemistry. Retrieved from 4

  • Agilent Technologies. (n.d.). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from 5

  • PubChem. (2025).[6] 3-Methoxyazetidine | C4H9NO | CID 13401996.[6] Retrieved from 6

Sources

Safety Operating Guide

Advanced Laboratory Safety & Operational Guide: Handling 3-Methoxyazetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on structurally rigid, polar motifs to improve pharmacokinetic profiles, bifunctional building blocks like 3-Methoxyazetidine-3-carbonitrile (Free base CAS: 1781030-53-2; Hydrochloride CAS: 2227206-17-7) have become indispensable. However, handling these compounds requires a nuanced understanding of their dual hazard profile.

As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. This manual provides a mechanistic understanding of the chemical's risks and a field-proven, self-validating operational protocol to ensure absolute safety and efficiency in your laboratory.

Mechanistic Hazard Analysis: Understanding the Threat

To handle a chemical safely, you must understand why it is hazardous. 3-Methoxyazetidine-3-carbonitrile presents a tripartite risk profile:

  • The Azetidine Ring (Irritant/Corrosive): Strained four-membered nitrogen heterocycles can act as potent alkylating agents or strong localized irritants. Contact with skin or mucous membranes causes severe irritation (H315, H319), and inhalation of the dust can trigger acute respiratory distress (H335)[1].

  • The Nitrile Group (Systemic Toxicity): Nitriles carry the inherent risk of systemic toxicity if swallowed, inhaled, or absorbed (H302). While stable under standard conditions, accidental exposure to strong acids can theoretically hydrolyze the nitrile, liberating highly toxic hydrogen cyanide (HCN) gas.

  • Physical State (Aerosolization): Typically supplied as a lyophilized powder or crystalline hydrochloride salt, the primary vector for acute exposure is the aerosolization of micro-particulates during weighing and transfer operations.

HazardMitigation Source 3-Methoxyazetidine-3-carbonitrile Hazard Profile Haz1 Azetidine Ring (Skin/Eye Irritant) Source->Haz1 Haz2 Nitrile Group (Systemic Toxicity) Source->Haz2 Haz3 Powder/Dust (Inhalation Hazard) Source->Haz3 Mit1 Nitrile Gloves (11-13 mil) & Safety Goggles Haz1->Mit1 Contact Prevention Mit2 Fume Hood (Local Exhaust) & P2 Filter Respirator Haz2->Mit2 Vapor Control Haz3->Mit2 Aerosol Mitigation Mit3 Anti-Static Weighing & Wet Cleanup Haz3->Mit3 Particulate Control

Figure 1: Logical relationship between chemical hazards and required mitigation strategies.

Quantitative Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is a matter of chemical compatibility and exposure duration. Do not rely on standard latex gloves, which offer poor resistance to organic functional groups.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile rubber (11–13 mil thickness)Provides >60 min breakthrough time for dry powder handling[2]. If handling in solvents (e.g., DCM), double-gloving or upgrading to butyl rubber is required due to rapid solvent permeation.
Eye Protection Tightly sealed safety gogglesPrevents micro-particulate ingress into the ocular mucosa, mitigating the severe eye irritation (H319) characteristic of azetidines[1].
Body Protection Flame-resistant lab coatPrevents dermal accumulation of chemical dust and provides a physical barrier against accidental spills[3].
Respiratory Fume hood / P2 Filter RespiratorLocal exhaust ventilation is critical. A P2 filter respirator is mandated if aerosolization of the powder occurs outside of a controlled hood environment.

Standard Operating Procedure (SOP): Stock Solution Preparation

This protocol outlines the preparation of a 0.1 M stock solution. It is designed as a self-validating system : you cannot proceed to the next step without verifying the success and safety of the current one.

Phase 1: Environmental & PPE Verification
  • Fume Hood Check: Ensure the fume hood sash is at the designated operational height.

    • Validation Checkpoint: Confirm the face velocity monitor reads between 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • PPE Inspection: Don your flame-resistant lab coat, tightly sealed goggles, and 11-13 mil nitrile gloves.

    • Validation Checkpoint: Perform a visual and tactile inspection of your gloves for micro-tears or degradation before handling the chemical[3].

Phase 2: Closed-System Material Transfer
  • Static Mitigation: Use an anti-static zero-stat gun on the weighing spatula and the weigh boat.

    • Causality: 3-Methoxyazetidine-3-carbonitrile is highly prone to static charge. Unmitigated static causes the powder to violently repel from the spatula, aerosolizing the toxic dust and drastically increasing inhalation risk.

  • Weighing: Carefully transfer the required mass into the weigh boat deep inside the fume hood. Cap the source bottle immediately to prevent environmental moisture absorption.

Phase 3: Solubilization & Decontamination
  • Solvent Addition: Transfer the powder to a glass vial. Slowly add the chosen solvent (e.g., DMF or DMSO) down the inner wall of the vial.

    • Causality: Adding solvent gently prevents the rapid displacement of air, which could otherwise eject un-dissolved chemical dust into the atmosphere.

  • Vial Sealing: Seal the vial tightly with a PTFE-lined cap before agitation. Use a vortex mixer to ensure complete dissolution.

  • Decontamination: Wipe down the balance, spatulas, and the exterior of the sealed vial with a lint-free wipe dampened with alcohol. Dispose of the wipe immediately in a designated hazardous waste container[1].

Spill Response and Disposal Plan

Even with rigorous protocols, accidents happen. Immediate, calculated action is required to prevent systemic exposure.

Emergency Spill Response
  • Solid Spills (Powder): Do NOT sweep. Dry sweeping aerosolizes the toxic dust. Cover the spill with damp paper towels to suppress particulate dispersion. Once dampened, carefully scoop the material into a sealable hazardous waste container[1].

  • Liquid Spills (Solutions): Absorb the liquid using universal binders such as diatomite or vermiculite. If direct contact with the concentrated chemical is required during cleanup, upgrade your hand protection to butyl rubber gloves (12-15 mil thickness), which offer >4 hours of breakthrough time against most organic solvents[2].

Chemical Waste Disposal
  • Segregation: Dispose of all contaminated materials (gloves, wipes, empty vials) in accordance with local hazardous waste regulations. Leave residual chemicals in their original containers.

  • Incompatibility Warning: Ensure that waste streams containing 3-Methoxyazetidine-3-carbonitrile are kept strictly separate from strong acids.

    • Causality: Acidic hydrolysis of the nitrile group can theoretically generate highly toxic hydrogen cyanide (HCN) gas. Always label secondary waste containers clearly[3].

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.